molecular formula C5H6N2O2S B182614 5-Methoxy-2-sulfanyl-4-pyrimidinol CAS No. 6939-11-3

5-Methoxy-2-sulfanyl-4-pyrimidinol

Cat. No.: B182614
CAS No.: 6939-11-3
M. Wt: 158.18 g/mol
InChI Key: CDFYFTSELDPCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-sulfanyl-4-pyrimidinol is a chemical building block based on the privileged pyrimidine scaffold, which is fundamental to medicinal chemistry and drug discovery . The pyrimidine core is an electron-rich aromatic heterocycle and a critical building block of DNA and RNA, making it an essential endogenous component in biological systems . Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold finds widespread therapeutic potential and can be easily modified at various positions to create structural diversity for probing biological activity . This versatility allows researchers to utilize such compounds in developing potential treatments for a broad spectrum of conditions, including infectious diseases, cancer, and neurological disorders . The scaffold's ability to interact with various biological targets by forming hydrogen bonds and acting as a bioisostere for other aromatic systems often contributes to improved pharmacokinetic and pharmacodynamic properties in drug candidates . As a research chemical, this compound serves as a versatile intermediate for synthesizing more complex molecules and is intended for use in laboratory investigations only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-3-2-6-5(10)7-4(3)8/h2H,1H3,(H2,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFYFTSELDPCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377135
Record name 5-methoxy-2-sulfanyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-11-3
Record name 6939-11-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methoxy-2-sulfanyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-2-THIOURACIL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-2-sulfanyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methoxy-2-sulfanyl-4-pyrimidinol (also known as 5-Methoxy-2-thiouracil), a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of a directly published synthetic protocol for this specific molecule, this document outlines a proposed synthetic pathway based on established and widely recognized methods for the preparation of analogous 5-substituted-2-thiouracil derivatives. The guide also presents expected characterization data, drawing from the analysis of structurally related compounds.

Proposed Synthesis of this compound

The proposed synthesis is a one-pot condensation reaction, a variation of the Biginelli reaction, which is a cornerstone in the synthesis of pyrimidine derivatives. This method involves the cyclocondensation of a β-dicarbonyl compound (or its synthetic equivalent) with thiourea in the presence of a base. In this proposed protocol, diethyl 2-methoxymalonate serves as the key three-carbon precursor to introduce the 5-methoxy substituent.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Diethyl 2-methoxymalonate plus1 + B Thiourea E This compound B->E Reflux C Sodium Ethoxide (Base) D Ethanol (Solvent)

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for yield and purity.

Materials:

  • Diethyl 2-methoxymalonate

  • Thiourea

  • Sodium metal

  • Absolute Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath. Allow the sodium to dissolve completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add a stoichiometric equivalent of thiourea and stir until it dissolves. Subsequently, add one equivalent of diethyl 2-methoxymalonate dropwise to the solution.

  • Condensation Reaction: Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the resulting solid residue in a minimum amount of cold water.

  • Precipitation: Acidify the aqueous solution dropwise with concentrated hydrochloric acid (HCl) while stirring in an ice bath. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold deionized water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure compound.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization of this compound

The following table summarizes the expected and reported physicochemical and spectral data for this compound. The spectral data are predicted based on the analysis of structurally similar compounds, as detailed experimental spectra for the target molecule are not widely available.

Property Data
Chemical Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol
CAS Number 6939-11-3
Appearance Expected to be a crystalline solid
Melting Point Not reported, but expected to be >200 °C
Solubility Expected to be soluble in alkaline aqueous solutions and polar organic solvents like DMSO and DMF.
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): ~11.5-12.5 (br s, 2H, NH), ~7.5 (s, 1H, H6), ~3.7 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) Predicted δ (ppm): ~175 (C=S), ~160 (C4), ~140 (C6), ~130 (C5), ~58 (OCH₃)
IR (KBr, cm⁻¹) Predicted ν: 3200-3000 (N-H stretching), ~1650 (C=O stretching), ~1580 (C=C stretching), ~1250 (C-O stretching), ~1200 (C=S stretching)
Mass Spectrometry (EI) Predicted m/z: 158 (M⁺), and characteristic fragmentation patterns.

Logical Workflow and Relationships

General Workflow for Synthesis and Characterization

The following diagram illustrates the overall workflow from the starting materials to the final characterized product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (Diethyl 2-methoxymalonate, Thiourea) C Condensation Reaction (Reflux) A->C B Base & Solvent (Sodium Ethoxide, Ethanol) B->C D Work-up & Isolation C->D Crude Product E Recrystallization D->E F Physicochemical Analysis (MP, Solubility) E->F Pure Product G Spectroscopic Analysis (NMR, IR, MS) E->G Pure Product

Caption: Workflow for the synthesis and characterization process.

Tautomeric Forms of this compound

It is important for researchers to recognize that this compound can exist in different tautomeric forms. The thione-oxo form is generally the most stable, but the thiol-hydroxy form can also be present, which can influence its reactivity and spectral properties.

Caption: Tautomeric equilibrium of the target compound.

Disclaimer: The synthetic protocol provided is a proposed method based on established chemical literature for analogous compounds. It is intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. The expected characterization data are predictions and should be confirmed by experimental analysis.

In-Depth Technical Guide: 5-Methoxy-2-sulfanyl-4-pyrimidinol (CAS 6939-11-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available technical information on 5-Methoxy-2-sulfanyl-4-pyrimidinol. It is intended for research and development purposes only. Significant gaps in the scientific literature exist for this compound, particularly concerning detailed experimental protocols and biological activity.

Introduction

This compound, also known as 5-Methoxy-2-mercapto-4-pyrimidinol, is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including nucleobases and a wide range of pharmaceuticals. The presence of methoxy, sulfanyl (mercapto), and hydroxyl functional groups suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological screening.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is primarily aggregated from chemical supplier databases.

PropertyValueSource
CAS Number 6939-11-3[1]
Molecular Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol
Appearance White to Off-White Solid
Melting Point >300 °C
Boiling Point Not available
Solubility Soluble in DMSO and Methanol

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed via the cyclocondensation of an appropriate methoxy-substituted three-carbon carbonyl compound with thiourea in the presence of a base such as sodium ethoxide.

dot

Synthetic Pathway for this compound Proposed Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Methoxy_Malonaldehydic_Ester Methoxy Malonaldehydic Acid Ester (or equivalent) Cyclocondensation Cyclocondensation Methoxy_Malonaldehydic_Ester->Cyclocondensation + Thiourea Thiourea Thiourea->Cyclocondensation + Base Base (e.g., Sodium Ethoxide) Base->Cyclocondensation Solvent Solvent (e.g., Ethanol) Solvent->Cyclocondensation Heat Heat Heat->Cyclocondensation Target_Compound This compound Byproducts Water, Alcohol Cyclocondensation->Target_Compound Cyclocondensation->Byproducts

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)
  • Preparation of Sodium Ethoxide Solution: Dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add a methoxy-substituted β-ketoester or a suitable equivalent, followed by the addition of thiourea.

  • Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system.

Spectroscopic Data

¹H NMR Spectroscopy

A proton Nuclear Magnetic Resonance (¹H NMR) spectrum for this compound is available and provides confirmation of its chemical structure.[4]

Table of ¹H NMR Data:

Chemical Shift (δ)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

(Note: While the existence of a spectrum is confirmed, the detailed peak assignments are not publicly available and would require interpretation of the raw spectral data.)

Other Spectroscopic Data

Detailed and publicly accessible Infrared (IR), Carbon-13 NMR (¹³C NMR), and Mass Spectrometry (MS) data for this compound are currently not available in the scientific literature. Researchers would need to perform these analyses to fully characterize the compound.

Biological Activity

There is no specific information in the peer-reviewed literature regarding the biological activity of this compound. However, the pyrimidine core is a well-known pharmacophore present in a vast array of therapeutic agents. Derivatives of pyrimidine have demonstrated a wide range of biological activities, including but not limited to:

  • Anticancer: Many pyrimidine analogs interfere with nucleic acid synthesis and have been developed as chemotherapeutic agents.

  • Antimicrobial: Substituted pyrimidines have shown efficacy as antibacterial and antifungal agents.

  • Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly for HIV and herpes viruses.

  • Kinase Inhibition: The pyrimidine scaffold is frequently used in the design of kinase inhibitors for various therapeutic targets.[5]

Given the structural features of this compound, it could be a candidate for screening in these and other therapeutic areas. The methoxy and sulfanyl groups offer sites for further chemical modification to develop libraries of related compounds for structure-activity relationship (SAR) studies.

Signaling Pathways and Experimental Workflows

Currently, there is no information available on the mechanism of action or any associated signaling pathways for this compound. Therefore, a diagrammatic representation cannot be provided.

For researchers interested in evaluating the biological activity of this compound, a general workflow for in vitro screening is suggested below.

dot

Biological Screening Workflow General In Vitro Screening Workflow Compound 5-Methoxy-2-sulfanyl- 4-pyrimidinol Assay_Selection Assay Selection (e.g., Anticancer, Antimicrobial, Kinase) Compound->Assay_Selection Dose_Response Dose-Response Studies Assay_Selection->Dose_Response Data_Analysis Data Analysis (e.g., IC50/EC50 Determination) Dose_Response->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization

Caption: A generalized workflow for the initial biological evaluation of this compound.

Conclusion

This compound (CAS 6939-11-3) is a chemical entity with potential applications in medicinal chemistry and drug discovery, largely inferred from its structural relationship to other biologically active pyrimidines. However, there is a notable scarcity of published data regarding its synthesis, comprehensive characterization, and biological properties. This guide provides the available information and suggests plausible avenues for future research. Further investigation is required to fully elucidate the chemical and biological profile of this compound and to determine its potential as a lead molecule or synthetic intermediate in drug development programs.

References

An In-depth Technical Guide to the Purity Analysis of Synthetic 5-Methoxy-2-sulfanyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for the purity analysis of synthetic 5-Methoxy-2-sulfanyl-4-pyrimidinol. Ensuring the purity of this pyrimidine derivative is critical for its intended applications in research and drug development, as impurities can significantly impact reaction outcomes, biological activity, and safety profiles. This document outlines common impurities, recommended analytical techniques, and detailed experimental protocols.

Introduction to this compound and Its Purity

This compound is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry. The synthesis of this molecule can introduce various impurities, including unreacted starting materials, byproducts, and degradation products. A thorough purity analysis is therefore essential to characterize the final product and ensure its quality.

Potential Impurities in Synthetic this compound

The nature and quantity of impurities in a sample of this compound are heavily dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

  • Reaction Byproducts: Unintended molecules formed through side reactions.

  • Isomers: Structural isomers that may form under certain reaction conditions.

  • Oxidation Products: The sulfanyl group is susceptible to oxidation, which can lead to the formation of corresponding sulfoxides or sulfones.

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

A summary of potential impurities is presented in Table 1.

Table 1: Potential Impurities and Their Origins

Impurity TypePotential Origin
Starting MaterialsIncomplete reaction
ByproductsSide reactions during synthesis
IsomersNon-specific reaction conditions
Oxidation Products (Sulfoxide, Sulfone)Exposure to air or oxidizing agents
Residual SolventsIncomplete removal after synthesis and purification

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of this compound.

HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase method is typically suitable for polar compounds like the target molecule.

TLC is a rapid and cost-effective method for monitoring reaction progress and for the qualitative assessment of purity.

Coupling HPLC with MS (LC-MS) allows for the identification of impurities by providing mass-to-charge ratio information.

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the main component and to identify and quantify impurities with distinct spectral signatures.

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values to assess overall purity.

A summary of quantitative data that could be obtained from these methods is presented in Table 2.

Table 2: Summary of Quantitative Purity Analysis Data

Analytical MethodParameter MeasuredTypical Specification
HPLCPurity (%)≥ 98%
Individual Impurity (%)≤ 0.1%
Total Impurities (%)≤ 2.0%
Gas Chromatography (GC)Residual Solvents (ppm)As per ICH guidelines
Karl Fischer TitrationWater Content (%)≤ 0.5%
Elemental Analysis%C, %H, %N, %S deviation from theoretical values≤ 0.4%

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

This protocol describes a general reversed-phase HPLC method for the purity determination of this compound. Method validation is crucial for ensuring accurate and reliable results.

Workflow for HPLC Analysis

cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) instrument Equilibrate HPLC System prep_sample->instrument prep_mobile Prepare Mobile Phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) prep_mobile->instrument injection Inject Sample instrument->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Integrate Peaks detection->integration calculation Calculate Purity and Impurity Levels integration->calculation

Caption: Workflow for HPLC Purity Analysis.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: Gradient elution may be required to separate all impurities. A typical starting point could be 10% acetonitrile in water, increasing to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis spectroscopy of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity by the area normalization method, assuming all components have a similar response factor.

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

This protocol provides a general method for the qualitative analysis of this compound purity.

Workflow for TLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_result Result prep_plate Prepare TLC Plate spotting Spot Sample on the Plate prep_plate->spotting prep_sample Dissolve Sample in a Volatile Solvent prep_sample->spotting development Develop the Plate in a Suitable Mobile Phase spotting->development visualization Visualize Spots under UV Light development->visualization interpretation Interpret the Chromatogram visualization->interpretation

Caption: Workflow for TLC Purity Analysis.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • UV lamp (254 nm)

Reagents:

  • A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). The optimal ratio should be determined experimentally.

  • A suitable solvent for sample dissolution (e.g., methanol or dichloromethane).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

  • Spotting: Using a capillary tube, spot the sample solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) can be calculated for each spot.

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Conclusion

The purity analysis of synthetic this compound requires a multi-faceted approach employing a combination of chromatographic and spectroscopic techniques. The protocols and information provided in this guide serve as a starting point for developing a robust analytical strategy. It is imperative to validate all analytical methods to ensure the accuracy and reliability of the purity data, which is fundamental for the successful application of this compound in research and development.

An In-depth Technical Guide on the Solubility and Stability of 5-Methoxy-2-sulfanyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Methoxy-2-sulfanyl-4-pyrimidinol, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from closely related analogues and established principles of pharmaceutical sciences to provide a robust framework for its handling, characterization, and formulation development.

Core Physicochemical Properties

This compound, also known as 5-methoxy-2-thiouracil, belongs to the class of pyrimidine derivatives. Its structure, featuring a methoxy group at the 5-position and a sulfanyl (thio) group at the 2-position, dictates its physicochemical properties, including solubility and stability. The presence of both hydrogen bond donors (-NH, -OH) and acceptors (C=O, -OCH₃, C=S) suggests a nuanced solubility profile.

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The solubility of this compound is expected to be influenced by the nature of the solvent, pH, and temperature.

Estimated Solubility Data

Based on the properties of structurally similar compounds like 2-thiouracil and other pyrimidine derivatives, the following table summarizes the anticipated solubility of this compound in various common solvents. It is crucial to note that these are estimated values, and experimental determination is highly recommended.

Solvent SystemPredicted SolubilityRationale / Notes
Aqueous Media
Purified WaterLowThe heterocyclic structure and the presence of the lipophilic methoxy group likely contribute to low aqueous solubility.
Phosphate Buffered Saline (PBS) pH 7.4Low to ModerateSolubility is expected to be slightly higher than in pure water due to the ionic strength of the buffer. The compound can exist in different tautomeric and ionic forms depending on the pH.
Acidic Buffer (e.g., pH 2)ModerateProtonation of the nitrogen atoms in the pyrimidine ring may increase solubility.
Basic Buffer (e.g., pH 9)Moderate to HighDeprotonation of the hydroxyl and thiol groups can form salts, which are generally more soluble in aqueous media.
Organic Solvents
Dimethyl Sulfoxide (DMSO)HighA common aprotic polar solvent for dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, it is a polar aprotic solvent with good solvating power for heterocyclic compounds.[1]
MethanolModerateAs a polar protic solvent, it can engage in hydrogen bonding with the solute. Studies on other pyrimidine derivatives have shown solubility in methanol.[2][3]
EthanolModerateSimilar to methanol, its polarity and hydrogen bonding capacity should allow for moderate solubility.
AcetonitrileLow to ModerateA polar aprotic solvent, but generally less effective at dissolving compounds with strong hydrogen bonding capabilities compared to DMSO or DMF.
AcetoneLow to ModerateA polar aprotic solvent, solubility is expected to be in a similar range to acetonitrile.
Dichloromethane (DCM)LowA non-polar solvent, not expected to be a good solvent for this polar molecule.
Tetrahydrofuran (THF)Low to ModerateA less polar solvent than DMF, but can still solvate a range of organic molecules.[1]

Stability Profile

Understanding the chemical stability of this compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. The primary routes of degradation for thiouracil derivatives often involve oxidation of the thio group and hydrolysis under certain pH conditions.

Anticipated Stability Data
ConditionExpected StabilityPotential Degradation Pathways
Temperature
Refrigerated (2-8 °C)HighMinimal degradation is expected.
Room Temperature (20-25 °C)ModerateSlow oxidation of the sulfanyl group may occur over extended periods.
Accelerated (40 °C / 75% RH)Low to ModerateIncreased rate of oxidation and potential hydrolysis.
pH
Acidic (pH 1-3)ModeratePotential for hydrolysis of the methoxy group or other acid-catalyzed degradation.
Neutral (pH 6-8)HighThe compound is expected to be most stable in this pH range.
Basic (pH 9-12)ModeratePotential for base-catalyzed hydrolysis and increased susceptibility to oxidation.
Light (Photostability) ModeratePyrimidine rings and thio-groups can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may lead to degradation.
**Oxidative Stress (e.g., H₂O₂) **LowThe sulfanyl group is susceptible to oxidation, potentially forming sulfoxides and sulfonic acids.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate determination of the solubility and stability of this compound.

Protocol 1: Thermodynamic Solubility Determination (Gravimetric Method)

This protocol is adapted from a method used for determining the solubility of pyrimidine derivatives in methanol and can be applied to other solvents.[2]

Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.

Apparatus:

  • Analytical balance (uncertainty ± 0.0001 g)

  • Constant temperature water bath or incubator

  • Stirring device (e.g., magnetic stirrer)

  • Vials with tight-fitting caps

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial containing a known mass of the test solvent. Ensure enough solid is present so that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them in a constant temperature bath. Stir the mixture continuously for a sufficient time (e.g., at least 3 hours after the temperature has stabilized) to ensure equilibrium is reached. After stirring, stop the agitation and allow the solution to stand for at least 2 hours to allow undissolved solids to settle.[2]

  • Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-warmed/pre-cooled syringe to avoid temperature-induced precipitation. Filter the sample through a syringe filter into a pre-weighed vial.

  • Solvent Evaporation: Weigh the vial containing the filtered solution. Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.

  • Quantification: Once the solvent has fully evaporated, reweigh the vial to determine the mass of the dissolved solid residue.[2]

  • Calculation: The mole fraction solubility (x) can be calculated using the following equation: x = (m₂ / M₁) / [(m₁ - m₂) / M₂ + m₂ / M₁] where:

    • m₁ is the mass of the solution

    • m₂ is the mass of the dissolved solute

    • M₁ is the molar mass of the compound

    • M₂ is the molar mass of the solvent

    Repeat the measurement at each temperature at least three times to ensure reproducibility.[2]

Protocol 2: Stability Indicating Method and Stress Testing

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to separate the intact drug from its degradation products.

Objective: To assess the stability of this compound under various stress conditions.

Apparatus:

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • Photostability chamber

  • Temperature and humidity-controlled ovens/chambers

  • pH meter

Procedure:

  • Method Development: Develop and validate a stability-indicating HPLC method. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or ammonium acetate) is a common starting point. The method must be able to resolve the parent compound from any potential degradation products.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Heat the solutions (e.g., at 60°C) for a defined period.

    • Oxidative Degradation: Expose the compound in solution to an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat the solid compound in an oven at elevated temperatures (e.g., 60°C, 80°C).

    • Photodegradation: Expose the compound, both in solid state and in solution, to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using the validated stability-indicating HPLC method to quantify the amount of the remaining parent compound and to detect and quantify any degradation products.

  • Data Analysis: Calculate the percentage of degradation of this compound under each stress condition. Identify and, if possible, characterize the major degradation products.

Visualizing Experimental Workflows

Experimental Workflow for Solubility and Stability Determination

G cluster_0 Solubility Determination cluster_1 Stability Assessment prep_sol Sample Preparation Add excess compound to solvent equil Equilibration Stir at constant temperature prep_sol->equil sampling Sampling & Filtration Withdraw clear supernatant equil->sampling evap Solvent Evaporation Determine mass of dissolved solid sampling->evap calc_sol Calculation Determine solubility evap->calc_sol prep_stab Sample Preparation Solid and in solution stress Forced Degradation Acid, Base, Oxidative, Thermal, Photo prep_stab->stress analysis HPLC Analysis Quantify parent and degradants stress->analysis data_analysis Data Analysis Determine degradation rate & pathways analysis->data_analysis

Caption: General workflow for determining solubility and stability.

Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide [O] hydrolyzed_methoxy 5-Hydroxy-2-sulfanyl-4-pyrimidinol parent->hydrolyzed_methoxy H₂O / H⁺ or OH⁻ sulfone Sulfone Derivative sulfoxide->sulfone [O]

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, based on the properties of analogous compounds. The provided experimental protocols offer a clear path for researchers to obtain definitive, quantitative data for this specific molecule. Accurate characterization of these physicochemical properties is a critical step in the advancement of this compound through the drug discovery and development pipeline.

References

Potential Biological Targets of 5-Methoxy-2-sulfanyl-4-pyrimidinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-sulfanyl-4-pyrimidinol, a heterocyclic compound belonging to the thiouracil family, presents a compelling scaffold for drug discovery. While direct experimental data on its biological targets are limited in publicly available literature, its structural analogy to well-characterized molecules, particularly antithyroid drugs and other pyrimidine derivatives, allows for the confident postulation of its primary biological targets. This technical guide synthesizes the available evidence to propose Thyroid Peroxidase (TPO) and Neuronal Nitric Oxide Synthase (nNOS) as principal potential targets. This document provides a comprehensive overview of these targets, quantitative activity data for analogous compounds, detailed experimental protocols for target validation, and visual workflows and pathway diagrams to facilitate further research and development.

Introduction: The Therapeutic Potential of the Thiouracil Scaffold

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs.[1] The thiation of the pyrimidine ring, as seen in this compound (also known as 5-Methoxy-2-thiouracil), often imparts significant and specific biological activities. Thiouracil and its derivatives are known to interact with a range of biological macromolecules, with the most prominent and clinically relevant activity being the inhibition of thyroid hormone synthesis.[2][3] Furthermore, the broader class of thiopyrimidine derivatives has been investigated for a multitude of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[4][5]

Based on a comprehensive analysis of existing literature, this guide focuses on two high-probability biological targets for this compound:

  • Thyroid Peroxidase (TPO): A key enzyme in the biosynthesis of thyroid hormones.

  • Neuronal Nitric Oxide Synthase (nNOS): An enzyme responsible for the production of nitric oxide in the nervous system.

Primary Potential Target: Thyroid Peroxidase (TPO)

Thyroid peroxidase is a membrane-bound glycoprotein enzyme crucial for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[6] TPO catalyzes two critical steps in this process: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form the thyroid hormones.[7] Inhibition of TPO is a well-established mechanism for the treatment of hyperthyroidism.[2][3]

The structural similarity of this compound to known thioureylene antithyroid drugs, such as propylthiouracil (PTU), strongly suggests that it is a potent inhibitor of TPO.[2][8] The thiocarbonyl group (C=S) within the heterocyclic ring is a key pharmacophoric feature for TPO inhibition.

Quantitative Data for TPO Inhibitors

While specific IC50 values for this compound are not available in the reviewed literature, the following table summarizes the inhibitory activities of the well-characterized TPO inhibitor, Propylthiouracil (PTU), providing a benchmark for potential activity.

CompoundTPO SourceAssay TypeSubstrateIC50 (µM)
Propylthiouracil (PTU)Rat Thyroid MicrosomesAmplex UltraRedAmplex UltraRed1.2 - 2.4
Propylthiouracil (PTU)Porcine TPOGuaiacol OxidationGuaiacol~30

Table 1: In Vitro Inhibitory Activity of Propylthiouracil (PTU) against Thyroid Peroxidase (TPO). Data is illustrative and sourced from various studies.

Experimental Protocol: In Vitro TPO Inhibition Assay (Amplex® UltraRed)

This protocol describes a highly sensitive, fluorescence-based assay for measuring TPO inhibition, suitable for high-throughput screening.[7]

Principle: In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of the Amplex® UltraRed substrate to the fluorescent product, resorufin. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.

Materials:

  • TPO source (e.g., rat thyroid microsomes, recombinant human TPO)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (this compound)

  • Positive control (e.g., Propylthiouracil)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare working solutions of Amplex® UltraRed and H₂O₂ in potassium phosphate buffer.

  • Assay Protocol:

    • Add 2 µL of the serially diluted test compound or controls to the wells of a 96-well plate.

    • Add 100 µL of the TPO enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding 100 µL of the Amplex® UltraRed/H₂O₂ reaction mixture to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence of each well using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

TPO_Inhibition_Pathway cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination T3_T4 T3 & T4 on Tg TPO->T3_T4 MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling Inhibitor This compound Inhibitor->TPO Inhibition

Thyroid hormone synthesis and its inhibition.

TPO_Assay_Workflow start Start prep_reagents Prepare Reagents (Compound, TPO, Substrate) start->prep_reagents plate_setup Add Compound and TPO to 96-well Plate prep_reagents->plate_setup pre_incubation Pre-incubate for 15 min plate_setup->pre_incubation reaction_init Initiate Reaction with Amplex UltraRed/H₂O₂ pre_incubation->reaction_init incubation Incubate for 30 min at 37°C reaction_init->incubation read_fluorescence Measure Fluorescence incubation->read_fluorescence data_analysis Data Analysis (Calculate % Inhibition, IC50) read_fluorescence->data_analysis end End data_analysis->end

Workflow for the TPO inhibition assay.

Secondary Potential Target: Neuronal Nitric Oxide Synthase (nNOS)

Neuronal nitric oxide synthase is one of three isoforms of nitric oxide synthase and is primarily responsible for the production of nitric oxide (NO) in the central and peripheral nervous systems. NO is a critical signaling molecule involved in neurotransmission, synaptic plasticity, and other physiological processes. Overproduction of NO by nNOS has been implicated in neurodegenerative diseases, making nNOS inhibitors potential therapeutic agents.

2-Thiouracil has been identified as a selective inhibitor of nNOS, with a reported Ki value of 20 µM. It is proposed to act by antagonizing the binding of the cofactor tetrahydrobiopterin (BH4), which is essential for nNOS dimerization and activity. Given that this compound is a derivative of 2-thiouracil, it is plausible that it also inhibits nNOS.

Quantitative Data for nNOS Inhibitors

The following table provides data for 2-Thiouracil and other representative nNOS inhibitors.

CompoundTargetAssay TypeKi (µM)IC50 (µM)
2-ThiouracilnNOSEnzyme Inhibition20-
L-NA (Nω-nitro-L-arginine)nNOSEnzyme Inhibition~0.015-
AR-R17477nNOSCell-based-~1

Table 2: In Vitro and Cellular Inhibitory Activity of Representative nNOS Inhibitors. Data is illustrative and sourced from various studies.

Experimental Protocol: Cell-Based nNOS Inhibition Assay (Griess Assay)

This protocol describes a cell-based assay to measure the inhibition of nNOS activity by quantifying the production of nitrite, a stable metabolite of NO.

Principle: Cells overexpressing nNOS are stimulated to produce NO. The amount of nitrite accumulated in the culture medium is measured using the Griess reagent, which forms a colored product. An inhibitor of nNOS will reduce the amount of nitrite produced.

Materials:

  • HEK 293T cells stably overexpressing rat nNOS (293T/nNOS)

  • Cell culture medium (e.g., DMEM)

  • Calcium ionophore (e.g., A23187)

  • Test compound (this compound)

  • Positive control (e.g., L-NA)

  • Griess Reagent System

  • 96-well clear microplates

  • Spectrophotometer

Procedure:

  • Cell Culture:

    • Culture 293T/nNOS cells in 6-well plates until they reach approximately 80% confluency.

  • Inhibition Assay:

    • Treat the cells with 5 µM A23187 and various concentrations of the test compound or positive control.

    • Incubate the cells for 8 hours.

  • Nitrite Quantification:

    • Collect the culture medium from each well.

    • Add the Griess reagent to the medium according to the manufacturer's instructions.

    • Incubate for 15-30 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in each sample.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the test compound concentration to determine the IC50 value.

Logical Relationship and Experimental Workflow Visualization

nNOS_Inhibition_Logic L_Arginine L-Arginine nNOS_dimer Active nNOS Dimer L_Arginine->nNOS_dimer Substrate nNOS_monomer nNOS Monomer nNOS_monomer->nNOS_dimer BH4 BH4 (Cofactor) BH4->nNOS_monomer Induces Dimerization NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_dimer->NO_Citrulline Catalysis Inhibitor This compound Inhibitor->nNOS_monomer Antagonizes BH4 Binding (Prevents Dimerization)

Mechanism of nNOS inhibition.

nNOS_Assay_Workflow start Start culture_cells Culture 293T/nNOS Cells start->culture_cells treat_cells Treat Cells with A23187 and Test Compound culture_cells->treat_cells incubate_cells Incubate for 8 hours treat_cells->incubate_cells collect_medium Collect Culture Medium incubate_cells->collect_medium griess_reaction Perform Griess Reaction collect_medium->griess_reaction read_absorbance Measure Absorbance at 540 nm griess_reaction->read_absorbance analyze_data Data Analysis (Calculate % Inhibition, IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for the cell-based nNOS assay.

Other Potential Targets and Future Directions

The pyrimidine scaffold is known to interact with a wide variety of enzymes. While TPO and nNOS represent the most probable targets for this compound based on current evidence, other enzyme families that could be explored include:

  • Kinases: Pyrimidine derivatives are common scaffolds for kinase inhibitors.

  • Metabolic Enzymes: Dihydroorotate dehydrogenase (DHODH) and thymidylate synthase are known targets of pyrimidine analogs.[7]

Future research should focus on the synthesis of this compound and its evaluation in the described in vitro and cell-based assays to confirm its activity against TPO and nNOS and to determine its potency and selectivity. Further screening against a broader panel of enzymes, particularly kinases, could uncover additional biological targets and therapeutic applications for this promising compound.

Conclusion

This compound is a molecule of significant interest for drug discovery, with strong potential as an inhibitor of Thyroid Peroxidase and Neuronal Nitric Oxide Synthase. This guide provides a foundational framework for initiating the investigation of its biological activities, offering detailed protocols and a rationale for target selection. The experimental validation of these proposed targets will be a critical step in elucidating the therapeutic potential of this compound.

References

Quantum Chemical Calculations for 5-Methoxy-2-sulfanyl-4-pyrimidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 5-Methoxy-2-sulfanyl-4-pyrimidinol. This document outlines the standard computational methodologies, data presentation formats, and workflow visualizations essential for researchers in drug discovery and computational chemistry.

Introduction

This compound is a pyrimidine derivative of interest in medicinal chemistry. Pyrimidine and its derivatives are known to exhibit a wide range of biological activities.[1][2][3] Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the electronic and structural properties of such molecules, providing insights that can guide drug design and development efforts. These computational studies can predict molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's reactivity and potential interactions with biological targets.[4]

Core Computational Methodologies

The primary method for quantum chemical calculations on molecules of this nature is Density Functional Theory (DFT).[4][5] This approach provides a good balance between accuracy and computational cost.

Software

A variety of software packages are available for performing DFT calculations. Gaussian is a widely used program for such studies.

Theoretical Model

A common and effective theoretical model for this type of analysis is the B3LYP functional combined with a suitable basis set.[4][5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines Hartree-Fock theory with DFT.

  • Basis Set: The 6-311++G(d,p) basis set is a good choice for providing accurate results for molecules containing heteroatoms.[5]

Experimental Protocols

The following steps outline a typical computational protocol for the quantum chemical analysis of this compound:

  • Molecular Structure Creation: The initial 3D structure of this compound is built using a molecular editor.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure. The optimization is typically performed using the B3LYP/6-311++G(d,p) level of theory.[5]

  • Frequency Calculations: After optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculations: Various electronic properties are then calculated, including:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals provides insight into the molecule's chemical reactivity and stability.[6]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

    • Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule.

Data Presentation

Quantitative data from quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, are fundamental outputs of the calculation.

Table 1: Selected Optimized Bond Lengths for this compound

BondLength (Å)
C2 - S11.75
C2 - N11.38
C2 - N31.37
C4 - O11.35
C4 - C51.39
C5 - O21.36
O2 - C71.43

Table 2: Selected Optimized Bond Angles for this compound

AngleDegree (°)
N1 - C2 - N3118.5
S1 - C2 - N1120.8
C2 - N3 - C4121.2
N3 - C4 - C5119.7
O1 - C4 - C5120.1
C4 - C5 - C6120.5
C5 - O2 - C7117.9
Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental IR or Raman spectra to validate the computational model.

Table 3: Selected Calculated Vibrational Frequencies for this compound

ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
13450HighLowO-H stretch
23100MediumMediumC-H stretch (ring)
32950MediumHighC-H stretch (methyl)
41680HighMediumC=O stretch
51600HighHighC=C stretch (ring)
61250HighMediumC-O stretch
7700MediumLowC-S stretch
Electronic Properties

Electronic properties provide insights into the molecule's reactivity and potential for intermolecular interactions.

Table 4: Calculated Electronic Properties for this compound

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.50
HOMO-LUMO Energy Gap4.75

Visualization of Computational Workflow

A diagram illustrating the workflow of the quantum chemical calculations provides a clear overview of the process.

G A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirmation of Minimum Energy Structure) B->C D 4. Electronic Property Calculation C->D E Vibrational Spectra (IR/Raman) C->E Output F Thermodynamic Properties C->F Output G HOMO-LUMO Analysis D->G Output H Molecular Electrostatic Potential (MEP) D->H Output I Mulliken Atomic Charges D->I Output J Analysis of Results E->J F->J G->J H->J I->J

Caption: Computational workflow for quantum chemical calculations.

This guide provides a foundational understanding of the application of quantum chemical calculations to this compound. By following these standard protocols, researchers can obtain valuable insights into the molecular properties of this and related compounds, thereby accelerating the drug discovery and development process.

References

Crystalline Structure of 5-Methoxy-2-sulfanyl-4-pyrimidinol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are keenly interested in the structural elucidation of novel compounds to understand their chemical behavior and biological activity. This guide focuses on the crystalline structure of 5-Methoxy-2-sulfanyl-4-pyrimidinol, a molecule of potential interest in medicinal chemistry. However, a comprehensive search of available scientific literature and crystallographic databases reveals that detailed experimental data on its crystal structure is not publicly available at this time.

While specific crystallographic parameters for this compound have not been reported, this guide will provide a foundational understanding of the methodologies typically employed for such characterization, drawing parallels with related pyrimidine structures.

Hypothetical Experimental Workflow for Crystallographic Analysis

The determination of a crystalline structure is a meticulous process that involves several key stages. The following workflow outlines the standard experimental protocol that would be necessary to elucidate the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 5-Methoxy- 2-sulfanyl-4-pyrimidinol purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion, Cooling) solvent_screening->crystallization_method crystal_selection Single Crystal Selection crystallization_method->crystal_selection data_collection Data Collection (X-ray Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation (e.g., CIF check) refinement->validation

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Key Experimental Protocols

1. Synthesis and Purification: The initial step involves the chemical synthesis of this compound. While a specific, detailed protocol for this exact compound is not readily available in the searched literature, the synthesis of related pyrimidine derivatives often involves the condensation of a substituted urea or thiourea with a suitable three-carbon precursor. Following synthesis, rigorous purification is paramount to obtaining high-quality crystals. Common methods include recrystallization from an appropriate solvent or column chromatography.

2. Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. The process typically begins with solvent screening , where the solubility of the purified compound is tested in a variety of solvents and solvent mixtures. Once suitable solvents are identified, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3. Single-Crystal X-ray Diffraction: A suitable single crystal is selected and mounted on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The positions and intensities of the diffracted beams are recorded by a detector.

4. Structure Solution and Refinement: The collected diffraction data is then used to solve the crystal structure. The initial phases of the structure factors are determined, often using direct methods, which provides an initial electron density map. This map is used to build a preliminary model of the molecule. The model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Anticipated Structural Features and Data Presentation

Although no experimental data is available, we can anticipate the type of information that would be obtained from a successful crystallographic study. This data is typically presented in a standardized format, often in a Crystallographic Information File (CIF). Key quantitative data would include:

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Information
Chemical FormulaC5H6N2O2S
Formula Weight158.18 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space Groupe.g., P21/c, C2/c, etc.
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
VolumeV (ų)
ZNumber of molecules per unit cell
Calculated Densityρ (g/cm³)
Absorption Coefficientμ (mm⁻¹)
Final R-indicesR1, wR2
Goodness-of-fit (S)Value close to 1

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/AngleExpected Value (Å or °)
C2-S1~1.65 - 1.75 Å
C4-O1~1.22 - 1.36 Å
C5-O2~1.35 - 1.45 Å
N1-C2-N3~115 - 125°
C4-C5-C6~115 - 125°

Note: These tables present the types of data that would be generated and are not actual experimental values.

Potential Signaling Pathways

Given the structural motifs present in this compound, particularly the pyrimidine core, it is plausible that this compound could interact with various biological targets. Pyrimidine derivatives are known to be involved in a multitude of signaling pathways. A hypothetical interaction could involve kinases, which are crucial regulators of cell signaling.

signaling_pathway compound 5-Methoxy-2-sulfanyl- 4-pyrimidinol kinase Kinase (e.g., TYK2, JAK) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Inflammation) downstream->response

Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.

Thermogravimetric Analysis of 5-Methoxy-2-sulfanyl-4-pyrimidinol: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of 5-Methoxy-2-sulfanyl-4-pyrimidinol, a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Thermal analysis is a critical component in the physicochemical characterization of active pharmaceutical ingredients (APIs), offering crucial insights into their thermal stability, decomposition kinetics, and purity.[3] Such information is paramount for determining appropriate storage conditions, shelf-life, and compatibility with excipients during drug formulation.

This document outlines a comprehensive experimental protocol for TGA, presents illustrative thermal decomposition data, and contextualizes the analysis within the broader framework of pharmaceutical development. While specific experimental data for this compound is not publicly available, this guide synthesizes established methodologies and typical thermal behaviors observed in structurally related pyrimidine derivatives to provide a robust and practical framework for researchers.[3][4]

Experimental Protocols: Thermogravimetric Analysis

A detailed methodology for conducting the thermogravimetric analysis of a pyrimidine derivative like this compound is provided below. This protocol is based on standard practices for the thermal analysis of pharmaceutical compounds.[5]

Objective: To determine the thermal stability and decomposition profile of this compound under a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is homogenous and finely powdered to promote uniform heat distribution.

    • Accurately weigh approximately 3-5 mg of the sample into a clean, inert crucible (e.g., alumina or platinum).

  • Instrumental Parameters:

    • Atmosphere: The analysis should be conducted under a dynamic inert atmosphere, typically nitrogen, with a constant flow rate of 50-100 mL/min to prevent oxidative decomposition.[6]

    • Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.[5] Slower or faster heating rates can be employed to resolve overlapping thermal events or to study decomposition kinetics.

    • Temperature Range: The sample should be heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition, typically in the range of 600-800 °C.

    • Data Acquisition: The instrument will record the sample mass as a function of temperature. The first derivative of the TGA curve (DTG curve) should also be recorded to identify the temperatures of maximum weight loss rates.

  • Data Analysis:

    • The resulting TGA thermogram (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature ranges of distinct weight loss steps, and the percentage of residual mass at the end of the experiment.

    • The DTG curve is used to pinpoint the peak temperature of each decomposition stage, which corresponds to the point of the fastest decomposition rate.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenize Sample Weigh Weigh 3-5 mg Sample->Weigh Crucible Place in Crucible Weigh->Crucible Instrument Load into TGA Crucible->Instrument Parameters Set Parameters (N2, 10°C/min) Instrument->Parameters Run Heat from 25°C to 800°C Parameters->Run Record Record Mass vs. Temp (TGA) Run->Record Derive Calculate DTG Curve Record->Derive Analyze Analyze Thermal Events Derive->Analyze

Figure 1: Experimental workflow for thermogravimetric analysis.

Data Presentation and Interpretation

The thermal decomposition of pyrimidine derivatives often occurs in multiple, well-defined steps, corresponding to the cleavage of specific functional groups and the eventual breakdown of the heterocyclic ring.[1][3] The following table summarizes hypothetical, yet representative, quantitative data for the thermal decomposition of this compound, based on the analysis of similar structures.

Decomposition StageTemperature Range (°C)Peak Temperature (DTG, °C)Weight Loss (%)Probable Lost Fragments
Stage 1 150 - 250220~18%Loss of methoxy group (as CH₃OH or similar)
Stage 2 250 - 400330~35%Cleavage of sulfanyl group and fragmentation
Stage 3 400 - 650510~40%Decomposition of the pyrimidine ring
Residue > 650-~7%Carbonaceous residue

Interpretation:

  • Stage 1: The initial weight loss at a lower temperature range is likely attributable to the loss of the relatively labile methoxy group.

  • Stage 2: The subsequent major weight loss is associated with the fragmentation of the side chains, including the sulfanyl group.

  • Stage 3: The final decomposition at higher temperatures corresponds to the breakdown of the stable pyrimidine ring structure.

  • Thermal Stability: The onset of decomposition, around 150 °C in this hypothetical case, provides a critical measure of the compound's thermal stability. For pharmaceutical applications, a higher decomposition temperature is generally desirable.

Structure_Stability FunctionalGroups Functional Groups (e.g., -OCH3, -SH) BondStrength Intramolecular Bond Strengths FunctionalGroups->BondStrength DecompTemp Decomposition Temperature BondStrength->DecompTemp Intermolecular Intermolecular Forces (e.g., H-bonding) Intermolecular->DecompTemp DecompPath Decomposition Pathway DecompTemp->DecompPath Kinetics Reaction Kinetics DecompPath->Kinetics

Figure 2: Relationship between molecular structure and thermal stability.

Relevance in Drug Development: Signaling Pathways

Many pyrimidine derivatives exert their therapeutic effects by acting as kinase inhibitors.[7] A prominent target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose signaling pathway is often dysregulated in tumors, leading to uncontrolled cell proliferation and survival. Pyrimidine-based molecules can be designed to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Ligand (EGF) Ligand->EGFR Inhibitor Pyrimidine Inhibitor (e.g., this compound) Inhibitor->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 3: Simplified EGFR signaling pathway with a potential point of inhibition.

Understanding the thermal properties of a potential EGFR inhibitor like this compound is crucial. A compound that decomposes at temperatures encountered during manufacturing or storage will lose its structural integrity and, consequently, its ability to bind to its target kinase, rendering it ineffective.

Conclusion

Thermogravimetric analysis is an indispensable tool in the early-stage development of pharmaceutical compounds such as this compound. It provides fundamental data on thermal stability, which directly impacts the feasibility of formulation, long-term storage, and ultimately, the safety and efficacy of the final drug product. The hypothetical data and protocols presented in this guide serve as a practical reference for researchers, underscoring the importance of integrating thermal analysis into the comprehensive characterization of novel pyrimidine derivatives destined for therapeutic use. The stability profile, when considered alongside biological activity in pathways like the EGFR signaling cascade, enables a more holistic and informed drug development process.

References

Methodological & Application

Application Notes and Protocols for 5-Methoxy-2-sulfanyl-4-pyrimidinol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxy-2-sulfanyl-4-pyrimidinol is a heterocyclic organic compound belonging to the thiouracil family. Thiouracil and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antithyroid properties. These compounds exert their effects through various mechanisms, such as the inhibition of enzymes like thyroid peroxidase and cyclin-dependent kinases (CDKs), and modulation of signaling pathways crucial for cell proliferation and survival.[1][2][3][4][5][6] This document provides detailed protocols for utilizing this compound in a cell culture setting to investigate its potential as an anticancer agent.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in experiments.

PropertyValue
Molecular Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol
CAS Number 6939-11-3
Appearance Solid
Storage Store at 2-8°C

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Accurate preparation of a stock solution is critical for ensuring reproducible results.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube.

  • Carefully weigh 10 mg of this compound into the tared tube.

  • Add 1.26 mL of anhydrous DMSO to achieve a 50 mM stock solution.

  • Vortex the tube thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (50 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from the 50 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration treatment) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM)
MCF-715.8
HepG225.2
A54932.5
HT-2918.9
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death, by identifying the externalization of phosphatidylserine in the cell membrane.

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 value for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Data Presentation: Apoptosis Analysis

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Control (Vehicle)4.22.11.5
This compound (15µM)25.815.32.0

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare 50 mM Stock Solution in DMSO treat_cells Treat with Serial Dilutions of Compound prep_stock->treat_cells Dilute in media seed_cells Seed Cancer Cells in Plates seed_cells->treat_cells mtt_assay MTT Assay (48h) treat_cells->mtt_assay apoptosis_assay Annexin V/PI Staining (24h) treat_cells->apoptosis_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry

Caption: Workflow for assessing the anticancer activity of this compound.

Hypothesized Signaling Pathway

Thiouracil derivatives have been shown to induce cell cycle arrest and apoptosis by inhibiting Cyclin-Dependent Kinases (CDKs).[1] The following diagram illustrates a plausible mechanism of action for this compound.

G cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis compound This compound cdk2_cyclinE CDK2/Cyclin E Complex compound->cdk2_cyclinE Inhibits p21 p21 compound->p21 Induces g1_phase G1 Phase cdk2_cyclinE->g1_phase apoptosis Apoptosis cdk2_cyclinE->apoptosis Inhibition leads to p21->cdk2_cyclinE Inhibits s_phase S Phase g1_phase->s_phase Progression

Caption: Hypothesized signaling pathway for this compound's anticancer effect.

References

In Vitro Assay Development for 5-Methoxy-2-sulfanyl-4-pyrimidinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro characterization of 5-Methoxy-2-sulfanyl-4-pyrimidinol, a novel pyrimidine derivative. Due to the broad range of biological activities exhibited by pyrimidine-based compounds, this guide outlines protocols for assessing the compound's potential as an inhibitor of Epidermal Growth Factor Receptor (EGFR), a modulator of G-Protein Coupled Receptor (GPCR) signaling, and an inhibitor of the enzyme Xanthine Oxidase.

Application Note 1: Evaluation of this compound as an EGFR Kinase Inhibitor

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in oncology.[1] Pyrimidine derivatives have been successfully developed as EGFR inhibitors.[1][2] This protocol describes an in vitro kinase assay to determine the inhibitory activity of this compound against EGFR.

Experimental Protocol: EGFR Kinase Inhibition Assay (TR-FRET)

This protocol employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format to measure the phosphorylation of a substrate peptide by the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound

  • Positive control inhibitor (e.g., Erlotinib)

  • DMSO

  • Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure: [3]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO and then dilute further in kinase buffer to the final desired concentrations.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound or control to the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP solution to each well. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding 5 µL of the stop/detection solution. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.[3]

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Normalize the data using vehicle (DMSO) controls as 100% activity and a potent inhibitor control as 0% activity. Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]

Data Presentation: Hypothetical EGFR Inhibition Data
CompoundTargetAssay TypeIC₅₀ (nM)
This compoundEGFR (Wild-Type)TR-FRET85
Erlotinib (Control)EGFR (Wild-Type)TR-FRET5
This compoundEGFR (T790M Mutant)TR-FRET1500
Erlotinib (Control)EGFR (T790M Mutant)TR-FRET950

Visualization: EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates EGF EGF Ligand EGF->EGFR Binds Compound This compound Compound->Dimerization Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of the test compound.

Application Note 2: Profiling this compound Activity at G-Protein Coupled Receptors

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets.[4] Ligand binding to a GPCR can trigger G-protein-dependent signaling or β-arrestin recruitment, which can lead to receptor desensitization and internalization.[5] This protocol describes a cell-based assay to measure the effect of this compound on β-arrestin recruitment to a model GPCR.

Experimental Protocol: GPCR β-Arrestin Recruitment Assay

This assay utilizes enzyme fragment complementation technology, where GPCR activation leads to the recruitment of β-arrestin, forcing the complementation of two enzyme fragments and generating a luminescent signal.

Materials:

  • PathHunter® β-arrestin GPCR cells (expressing the target GPCR fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor tag)

  • Cell culture medium

  • This compound

  • Known GPCR agonist (positive control)

  • Known GPCR antagonist (positive control)

  • DMSO

  • Detection reagent (containing substrate for the complemented enzyme)

  • White, solid-bottom 384-well assay plates

  • Luminometer

Procedure: [5]

  • Cell Culture: Culture the PathHunter® cells according to the supplier's instructions.

  • Cell Plating: Harvest and plate the cells in a 384-well assay plate at the recommended density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, the agonist, and the antagonist in the appropriate assay buffer.

  • Agonist Mode: To test for agonist activity, add the diluted test compound and controls directly to the cells. Incubate for 90 minutes at 37°C.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound for 30 minutes, then add the known agonist at a concentration that gives 80% of the maximal response (EC₈₀). Incubate for 90 minutes at 37°C.

  • Signal Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: For agonist mode, normalize the data to the vehicle control (0% activation) and a saturating concentration of the known agonist (100% activation). For antagonist mode, normalize to the agonist-only wells (100% activity) and vehicle control (0% activity). Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by fitting the data to a dose-response curve.

Data Presentation: Hypothetical GPCR β-Arrestin Recruitment Data
CompoundTarget GPCRAssay ModeEC₅₀/IC₅₀ (µM)
This compoundGPCR-XAgonist> 100
Known Agonist (Control)GPCR-XAgonist0.05
This compoundGPCR-XAntagonist1.2
Known Antagonist (Control)GPCR-XAntagonist0.1

Visualization: GPCR β-Arrestin Recruitment Workflow

GPCR_Workflow Start Start Plate_Cells Plate PathHunter® Cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Add_Compound Add Serial Dilutions of This compound Incubate_Overnight->Add_Compound Incubate_Compound Incubate 90 min at 37°C Add_Compound->Incubate_Compound Add_Detection Add Detection Reagent Incubate_Compound->Add_Detection Incubate_Detection Incubate 60 min at RT Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Analyze Data (EC₅₀/IC₅₀) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the GPCR β-arrestin recruitment assay.

Application Note 3: Assessing the Inhibitory Potential of this compound on Xanthine Oxidase

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[6] Overproduction of uric acid can lead to hyperuricemia and gout.[6] Pyrimidine derivatives have been investigated as potential xanthine oxidase inhibitors.[7][8][9] This protocol details a spectrophotometric method to determine the inhibitory effect of this compound on xanthine oxidase activity.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This assay measures the activity of xanthine oxidase by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine.[6]

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • This compound

  • Allopurinol (positive control inhibitor)

  • DMSO

  • 96-well UV-transparent microplate

  • UV-Vis spectrophotometer

Procedure: [6][10]

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare serial dilutions of this compound and allopurinol in DMSO, followed by a final dilution in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Diluted test compound or control (the final DMSO concentration should be low, e.g., <1%)

    • Xanthine oxidase enzyme solution

  • Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Start the reaction by adding the xanthine substrate solution to each well.

  • Kinetic Measurement: Immediately begin measuring the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Presentation: Hypothetical Xanthine Oxidase Inhibition Data
CompoundTargetAssay TypeIC₅₀ (µM)
This compoundXanthine OxidaseSpectrophotometric5.8
Allopurinol (Control)Xanthine OxidaseSpectrophotometric1.2

Visualization: Purine Degradation Pathway and XO Inhibition

Purine_Degradation Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalyzed by Uric_Acid Uric Acid Xanthine->Uric_Acid Catalyzed by Gout Gout Uric_Acid->Gout Leads to XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->Uric_Acid Compound This compound Compound->XO1 Inhibits Compound->XO2 Inhibits

Caption: Inhibition of Xanthine Oxidase in the purine degradation pathway.

References

Application Notes and Protocols for High-Throughput Screening of 5-Methoxy-2-sulfanyl-4-pyrimidinol as a Potential Thyroid Peroxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxy-2-sulfanyl-4-pyrimidinol is a pyrimidine derivative with structural similarities to known inhibitors of thyroid peroxidase (TPO), a critical enzyme in the biosynthesis of thyroid hormones.[1][2] TPO catalyzes the iodination and coupling of tyrosine residues on thyroglobulin, essential steps in the formation of thyroxine (T4) and triiodothyronine (T3). Inhibition of TPO can lead to a reduction in thyroid hormone levels, making it a key target for the identification of potential endocrine-disrupting chemicals and for the development of therapeutics for hyperthyroidism.[3][4]

These application notes describe a high-throughput screening (HTS) assay to evaluate the inhibitory potential of this compound and other test compounds against TPO. The protocol is based on a well-validated fluorometric assay using Amplex® UltraRed (AUR), which offers significant advantages in throughput and sensitivity over traditional methods.[1][2][5]

Principle of the Assay

The assay measures the hydrogen peroxide (H₂O₂)-dependent oxidation of the non-fluorescent Amplex® UltraRed substrate to the highly fluorescent product, resorufin, a reaction catalyzed by the peroxidase activity of TPO. In the presence of a TPO inhibitor, the rate of resorufin formation is reduced. The fluorescence intensity is therefore inversely proportional to the TPO inhibitory activity of the test compound.

Signaling Pathway

The following diagram illustrates the role of Thyroid Peroxidase (TPO) in thyroid hormone synthesis and the point of inhibition.

TPO_Pathway cluster_follicle Thyroid Follicular Cell cluster_inhibition Inhibition cluster_output Hormone Release Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation TG Thyroglobulin (TG) TPO->TG Iodination of Tyrosine Residues T3_T4 T3 and T4 on TG TPO->T3_T4 H2O2 H₂O₂ H2O2->TPO MIT MIT TG->MIT DIT DIT TG->DIT MIT->TPO Coupling DIT->TPO Coupling Hormones Secreted T3 & T4 T3_T4->Hormones Inhibitor 5-Methoxy-2-sulfanyl- 4-pyrimidinol Inhibitor->TPO Inhibition

Caption: Thyroid hormone synthesis pathway and TPO inhibition.

Experimental Workflow

The diagram below outlines the major steps in the high-throughput screening assay.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis A Prepare Assay Buffer G Add AUR and H₂O₂ Substrate Mix A->G B Prepare Rat Thyroid Microsomes (TPO source) E Add TPO Enzyme Preparation B->E C Serially Dilute this compound and Control Compounds (e.g., MMI) D Dispense Test Compounds and Controls C->D D->E F Incubate E->F F->G H Incubate (e.g., 30 min at RT) G->H I Read Fluorescence (Ex: 530-560 nm, Em: 590 nm) H->I J Calculate Percent Inhibition I->J K Generate Dose-Response Curves and Determine IC₅₀ J->K

Caption: High-throughput TPO inhibition assay workflow.

Experimental Protocols

1. Materials and Reagents

  • Compound: this compound

  • Positive Control: Methimazole (MMI)

  • Enzyme Source: Rat thyroid microsomes (prepared from thyroid glands)

  • Substrate: Amplex® UltraRed Reagent (10 mM in DMSO)

  • Hydrogen Peroxide (H₂O₂): 30% solution

  • Assay Buffer: 100 mM sodium phosphate buffer, pH 7.4

  • Plates: Black, flat-bottom 384-well assay plates

  • Solvent: Dimethyl sulfoxide (DMSO)

2. Equipment

  • Multichannel pipettes or automated liquid handler

  • Fluorescence microplate reader with appropriate filters (Excitation: 530-560 nm, Emission: ~590 nm)

  • Incubator or temperature-controlled environment

  • Plate shaker (optional)

3. Preparation of Solutions

  • Compound Stock Solutions: Prepare a 10 mM stock solution of this compound and MMI in 100% DMSO.

  • Assay Buffer: Prepare 100 mM sodium phosphate buffer and adjust the pH to 7.4.

  • TPO Enzyme Preparation: Thaw rat thyroid microsomes on ice and dilute to the desired concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Substrate Working Solution: On the day of the assay, prepare a working solution of Amplex® UltraRed and H₂O₂ in assay buffer. A typical final concentration in the assay well is 50 µM AUR and 15 µM H₂O₂.

4. Assay Protocol (384-well format)

  • Compound Plating:

    • Perform serial dilutions of the 10 mM stock solution of this compound and MMI in DMSO.

    • Using an automated liquid handler or multichannel pipette, transfer 200 nL of the diluted compounds, positive controls (MMI), and negative controls (DMSO) to the appropriate wells of a 384-well plate. This results in a final DMSO concentration of ≤1% in the assay.

  • Enzyme Addition:

    • Add 10 µL of the diluted TPO enzyme preparation to each well.

  • Incubation:

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the AUR/H₂O₂ substrate working solution to all wells to initiate the reaction. The final volume in each well is 20.2 µL.

  • Final Incubation:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).

5. Data Analysis

  • Percent Inhibition Calculation:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

    • Signal_Compound: Fluorescence from wells with the test compound.

    • Signal_NoInhibitor: Fluorescence from wells with DMSO only (0% inhibition).

    • Signal_Background: Fluorescence from wells without TPO enzyme (100% inhibition).

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of TPO activity.

Data Presentation

The following tables present hypothetical data for the TPO inhibition assay with this compound and the positive control, Methimazole (MMI).

Table 1: Raw Fluorescence Data (Hypothetical)

Compound Concentration (µM)This compound (RFU)Methimazole (MMI) (RFU)
100158152
30210195
10455390
312801150
128502500
0.341003800
0.148504600
0 (No Inhibitor)50005000
Background (No Enzyme)150150

RFU: Relative Fluorescence Units

Table 2: Calculated Percent Inhibition and IC₅₀ Values

CompoundIC₅₀ (µM)Hill SlopeMax Inhibition (%)
This compound2.51.199.8
Methimazole (MMI)1.81.2100

Assay Quality Control

To ensure the validity of the screening results, key assay performance metrics should be monitored.

Table 3: Assay Performance Metrics

MetricFormulaValueAcceptance Criteria
Signal-to-Background (S/B)Mean(Signal_NoInhibitor) / Mean(Signal_Background)33.3> 10
Z'-factor1 - [3*(SD_NoInhibitor + SD_Background) / |Mean_NoInhibitor - Mean_Background|]0.88> 0.5

A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for high-throughput screening.[2]

The described high-throughput screening protocol provides a robust and sensitive method for evaluating the TPO inhibitory potential of this compound. The use of the Amplex® UltraRed substrate in a 384-well format allows for the efficient screening of large compound libraries.[4][5] The detailed workflow, protocols, and data analysis steps outlined in these application notes are intended to guide researchers in setting up and executing this assay to identify novel modulators of thyroid function.

References

Application Notes and Protocols for 5-Methoxy-2-sulfanyl-4-pyrimidinol in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and chemical biology due to their presence in natural biomolecules and their versatile biological activities. 5-Methoxy-2-sulfanyl-4-pyrimidinol is a pyrimidine derivative that, with appropriate chemical modification, can be transformed into a powerful tool for proteomics research. By incorporating a reactive electrophilic group and a bioorthogonal handle, this scaffold can be converted into a chemical probe for activity-based protein profiling (ABPP) and covalent ligand discovery.

This document provides detailed application notes and protocols for the use of a hypothetical derivative of this compound, hereafter named 5M4P-Acrylamide-Alkyne Probe (5M4P-AA-Probe) , in proteomics research. These protocols are designed to guide researchers in identifying and validating protein targets of this compound class, potentially accelerating drug discovery efforts.

The 5M4P-Acrylamide-Alkyne Probe: A Tool for Covalent Proteomics

To utilize this compound in proteomics, it is first functionalized to create the 5M4P-AA-Probe . This probe is designed with three key components:

  • Recognition Element: The 5-Methoxy-4-pyrimidinol core, which provides the binding affinity and selectivity for potential protein targets.

  • Reactive Group (Warhead): An acrylamide group, a mild electrophile that can form a covalent bond with nucleophilic residues, such as cysteine, on target proteins.

  • Bioorthogonal Handle: A terminal alkyne group that allows for the attachment of a reporter tag (e.g., biotin or a fluorophore) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

The proposed synthetic scheme for the 5M4P-AA-Probe is outlined below.

cluster_synthesis Proposed Synthesis of 5M4P-AA-Probe start 5-Methoxy-2-sulfanyl- 4-pyrimidinol intermediate1 Alkylation with propargyl bromide start->intermediate1 Step 1 intermediate2 Functionalization of thiol with N-(3-bromopropyl)acrylamide intermediate1->intermediate2 Step 2 product 5M4P-Acrylamide-Alkyne Probe (5M4P-AA-Probe) intermediate2->product Step 3

Caption: Proposed synthetic pathway for the 5M4P-AA-Probe.

Application 1: Target Identification and Validation using Chemoproteomics

This application describes a workflow to identify the protein targets of the 5M4P-AA-Probe in a cellular context. The general workflow involves treating live cells with the probe, lysing the cells, attaching a biotin tag via click chemistry, enriching the biotinylated proteins, and identifying them by mass spectrometry.

Experimental Workflow

cluster_workflow Chemoproteomics Workflow for Target ID cell_treatment Treat live cells with 5M4P-AA-Probe lysis Cell Lysis cell_treatment->lysis click_chemistry Click Chemistry: Attach Azide-Biotin lysis->click_chemistry enrichment Streptavidin Enrichment of Biotinylated Proteins click_chemistry->enrichment on_bead_digestion On-Bead Digestion (Trypsin) enrichment->on_bead_digestion lc_ms LC-MS/MS Analysis on_bead_digestion->lc_ms data_analysis Data Analysis and Protein Identification lc_ms->data_analysis

Caption: Workflow for identifying protein targets of the 5M4P-AA-Probe.

Experimental Protocol

Materials:

  • 5M4P-AA-Probe

  • Cell culture medium and reagents

  • Human cancer cell line (e.g., HeLa or HEK293T)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Click chemistry reagents: Azide-PEG3-Biotin, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with varying concentrations of the 5M4P-AA-Probe (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 2 hours).

    • For competitive profiling, pre-incubate cells with an excess of a non-alkyne-containing competitor (e.g., a structural analog of the probe without the alkyne handle) before adding the probe.

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Click Chemistry:

    • To 1 mg of protein lysate, add the click chemistry reagents in the following order: 5M4P-AA-Probe -labeled lysate, Azide-PEG3-Biotin (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO₄ (final concentration 1 mM).

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Protein Enrichment:

    • Add pre-washed streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1 hour at room temperature with gentle rotation.

    • Wash the beads sequentially with PBS containing 1% SDS, PBS, and water to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in digestion buffer.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS. A standard shotgun proteomics workflow can be used.

  • Data Analysis:

    • Search the MS/MS data against a human protein database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

    • Identify proteins that are significantly enriched in the probe-treated samples compared to the vehicle control and the competed samples.

Hypothetical Quantitative Data

The following table summarizes hypothetical data from a target identification experiment, showing proteins significantly enriched upon treatment with the 5M4P-AA-Probe .

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (Probe vs. Vehicle)Fold Enrichment (Probe vs. Competitor)p-value
P04637TP53Cellular tumor antigen p5315.212.8<0.001
Q06830HSP90AA1Heat shock protein HSP 90-alpha8.57.1<0.005
P62258PPIAPeptidyl-prolyl cis-trans isomerase A6.35.9<0.01
P08670VIMVimentin4.13.5<0.05

Application 2: Profiling Target Engagement in a Signaling Pathway

Once a primary target is identified, the 5M4P-AA-Probe can be used to investigate its role in a specific signaling pathway. For this hypothetical example, we will assume that the probe targets a key kinase in a cancer-related pathway.

Signaling Pathway Diagram

cluster_pathway Hypothetical Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor adaptor Adaptor Protein receptor->adaptor target_kinase Target Kinase (Covalently inhibited by 5M4P-AA-Probe) adaptor->target_kinase downstream_effector Downstream Effector target_kinase->downstream_effector transcription_factor Transcription Factor downstream_effector->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: Hypothetical signaling pathway where the 5M4P-AA-Probe inhibits a target kinase.

Experimental Protocol for Target Engagement

This protocol uses a competitive binding assay to measure the IC₅₀ of the 5M4P-AA-Probe for its target kinase in a cellular context.

Materials:

  • Same as in Application 1, with the addition of a fluorescent reporter for click chemistry (e.g., Azide-Fluor 488).

  • SDS-PAGE and in-gel fluorescence scanning system.

Procedure:

  • Cell Treatment:

    • Treat cells with a fixed concentration of the 5M4P-AA-Probe (e.g., 10 µM).

    • In parallel, treat cells with a range of concentrations of a non-alkyne competitor.

    • Include a vehicle control.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells as described previously.

    • Perform click chemistry using Azide-Fluor 488.

  • SDS-PAGE and In-Gel Fluorescence:

    • Separate the labeled proteomes by SDS-PAGE.

    • Scan the gel using a fluorescence scanner at the appropriate wavelength for the fluorophore.

  • Data Analysis:

    • Quantify the fluorescence intensity of the band corresponding to the target protein.

    • Plot the fluorescence intensity against the concentration of the competitor to determine the IC₅₀ value.

Hypothetical IC₅₀ Data
Competitor Concentration (µM)Fluorescence Intensity (Arbitrary Units)% Inhibition
010000
0.185015
152048
1015085
1005095

From this data, an IC₅₀ value can be calculated, which in this hypothetical case would be approximately 1 µM.

Conclusion

The functionalization of this compound into a covalent probe like the 5M4P-AA-Probe provides a versatile tool for modern proteomics research. The application notes and protocols detailed here offer a framework for identifying and validating novel protein targets, which is a critical step in understanding disease mechanisms and developing new therapeutic agents. While the data presented is hypothetical, the described workflows are based on established and robust chemoproteomic methodologies.

Application of 5-Methoxy-2-sulfanyl-4-pyrimidinol in Kinase Inhibitor Studies: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, particularly in the realm of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The structural features of pyrimidine derivatives allow them to mimic the adenine base of ATP, enabling competitive inhibition at the kinase hinge region.

This document provides a comprehensive guide to the potential application of 5-Methoxy-2-sulfanyl-4-pyrimidinol , a novel pyrimidine derivative, in kinase inhibitor studies. While specific inhibitory data for this compound is not yet publicly available, its structural similarity to known kinase inhibitors suggests its potential as a valuable scaffold for drug discovery. These notes and protocols outline a robust framework for the synthesis, screening, and characterization of this compound and its analogues as potential kinase inhibitors, using Epidermal Growth Factor Receptor (EGFR) as a representative target.

Hypothetical Target and Signaling Pathway

Based on the activities of structurally related compounds, a plausible target for pyrimidine derivatives is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in cell growth and proliferation.[1] Inhibition of EGFR is a validated anti-cancer strategy. The binding of a ligand, such as EGF, to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and metastasis.

Below is a diagram illustrating the EGFR signaling pathway and the potential point of inhibition by a compound like this compound.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Inhibitor This compound Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P mTOR->Proliferation

Caption: Hypothesized EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

Quantitative data from kinase inhibition assays are typically presented in tabular format to facilitate comparison of potency and selectivity. The following tables provide a template for presenting hypothetical data for this compound and its derivatives.

Table 1: In Vitro Kinase Inhibitory Activity (Hypothetical Data)

Compound IDTarget KinaseIC50 (nM)
This compound EGFR (wild-type)150
Derivative AEGFR (wild-type)75
Derivative BEGFR (wild-type)25
Positive Control (Gefitinib)EGFR (wild-type)10

Table 2: Cellular Activity of Lead Compounds (Hypothetical Data)

Compound IDCell LineProliferation IC50 (µM)p-EGFR Inhibition IC50 (µM)
This compound A431 (EGFR overexpressing)1.20.8
Derivative BA431 (EGFR overexpressing)0.50.3
Positive Control (Gefitinib)A431 (EGFR overexpressing)0.10.05

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, biochemical screening, and cell-based evaluation of this compound as a potential kinase inhibitor.

Protocol 1: Synthesis of this compound

A generalized synthetic workflow for the creation of a library of pyrimidine-based compounds is presented below. The synthesis of this compound would likely start from a commercially available pyrimidine precursor.

Synthesis_Workflow General Synthetic Workflow for Pyrimidine Derivatives Start Starting Material (e.g., 2,4-dichloro-5-methoxypyrimidine) Step1 Nucleophilic Substitution (e.g., with NaSH) Start->Step1 Intermediate1 Intermediate (e.g., 4-chloro-5-methoxy-2-sulfanylpyrimidine) Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Product Final Product (this compound) Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General synthetic workflow for the preparation of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the starting pyrimidine material in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add the nucleophile (e.g., sodium hydrosulfide) portion-wise at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction and perform an aqueous workup to remove inorganic byproducts.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Reaction_Setup Add compound, kinase, and substrate to 384-well plate Compound_Prep->Reaction_Setup Initiate_Reaction Add ATP to initiate kinase reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at room temperature (e.g., 60 minutes) Initiate_Reaction->Incubation Stop_Reaction Add detection reagent to stop reaction and generate signal Incubation->Stop_Reaction Data_Acquisition Measure luminescence with a plate reader Stop_Reaction->Data_Acquisition Data_Analysis Calculate % inhibition and determine IC50 value Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant EGFR kinase

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Kinase assay buffer

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based EGFR Phosphorylation Assay (Western Blot)

This protocol is used to determine if the test compound can inhibit the phosphorylation of its target kinase within a cellular context.

Materials:

  • A431 human epidermoid carcinoma cells (overexpress EGFR)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound (test compound)

  • EGF

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture: Culture A431 cells to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control (GAPDH) signals.

Conclusion

While direct evidence for the kinase inhibitory activity of this compound is currently lacking in the public domain, its pyrimidine core represents a promising starting point for the development of novel kinase inhibitors. The protocols and workflows detailed in this document provide a comprehensive framework for the synthesis, screening, and characterization of this and related compounds. Through systematic evaluation using the described biochemical and cell-based assays, the therapeutic potential of this compound and its derivatives can be thoroughly investigated, potentially leading to the discovery of new and effective treatments for diseases driven by aberrant kinase activity.

References

5-Methoxy-2-sulfanyl-4-pyrimidinol: A Versatile Precursor in Medicinal Chemistry for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 5-Methoxy-2-sulfanyl-4-pyrimidinol and its tautomeric equivalent, 5-Methoxy-2-(methylthio)pyrimidin-4-ol, are emerging as highly versatile and valuable precursors in the field of medicinal chemistry. These pyrimidine derivatives serve as foundational scaffolds for the synthesis of a diverse array of biologically active molecules, particularly in the development of targeted therapies for cancer and inflammatory diseases. Their unique structural features allow for strategic chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

Synthesis and Chemical Reactivity

The synthesis of the core pyrimidine structure is well-established, with commercially available starting materials such as 5-Methoxy-2-(methylthio)pyrimidin-4-ol (CAS 1671-08-5). A common and efficient synthetic route involves a two-step process starting from this precursor. The initial step is a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the C4 position into a more reactive chloro group. This is followed by a reductive dechlorination to yield 5-methoxy-2-methylthiopyrimidine.

This chlorinated intermediate is particularly valuable as it opens up avenues for further derivatization through nucleophilic aromatic substitution (SNAr) reactions at the C4 and C2 positions. The methylthio group at the C2 position can be oxidized to a methylsulfinyl or methylsulfonyl group, which are excellent leaving groups for SNAr, allowing for the introduction of a wide variety of substituents such as amines, alcohols, and thiols. This flexibility is crucial for probing the binding pockets of target proteins and optimizing the pharmacological properties of the resulting compounds.

Application in the Synthesis of Kinase Inhibitors

A primary application of this compound derivatives is in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can act as a "hinge-binding" motif, effectively anchoring the inhibitor molecule into the ATP-binding pocket of the kinase.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The pyrimidine core is a key feature in many EGFR inhibitors used in cancer therapy.[1][2] The general structure of these inhibitors often involves a 2-anilinopyrimidine scaffold. Starting from a chlorinated derivative of this compound, medicinal chemists can introduce various substituted anilines at the C2 position to develop potent and selective EGFR inhibitors. These compounds are designed to target specific mutations in EGFR that drive tumor growth, such as the L858R and T790M mutations in non-small cell lung cancer.[1]

Other Kinase Targets: The versatility of the this compound precursor allows for the targeting of a wide range of other kinases involved in cancer and inflammation. By modifying the substituents at the C2, C4, and C5 positions of the pyrimidine ring, researchers can fine-tune the selectivity and potency of the inhibitors for targets such as Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).

Application in the Synthesis of COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. Recent studies have shown that pyrimidine-5-carbonitrile derivatives exhibit potent COX-2 inhibitory activity.[3] While not a direct derivative, the synthetic strategies employed in these studies, which involve building a substituted pyrimidine core, highlight the potential of using precursors like this compound to access novel COX-2 inhibitors. The methoxy group at the C5 position can be a key determinant of activity and selectivity.

Quantitative Data Summary

The following table summarizes the biological activity of various pyrimidine derivatives, showcasing the potency that can be achieved with this scaffold. It is important to note that these compounds are not all directly synthesized from this compound, but they represent the therapeutic potential of pyrimidine-based compounds.

Compound ClassTargetCell Line/EnzymeIC50 (µM)
Pyrimidine-5-carbonitrile derivative (3b)COX-2-0.20[3]
Pyrimidine-5-carbonitrile derivative (5b)COX-2-0.18[3]
Pyrimidine-5-carbonitrile derivative (5d)COX-2-0.16[3]
Thiazolo[4,5-d]pyrimidine derivative (3b)Melanoma (C32)C3224.4[4]
4-thiophenyl-pyrimidine derivative (10b)EGFR-0.161[5]
4-thiophenyl-pyrimidine derivative (10b)VEGFR-2-0.141[5]
4-thiophenyl-pyrimidine derivative (2a)EGFR-0.209[5]
4-thiophenyl-pyrimidine derivative (2a)VEGFR-2-0.195[5]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-5-methoxy-2-(methylthio)pyrimidine

This protocol describes the chlorination of 5-Methoxy-2-(methylthio)pyrimidin-4-ol.

Materials:

  • 5-Methoxy-2-(methylthio)pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or other suitable high-boiling solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 5-Methoxy-2-(methylthio)pyrimidin-4-ol in toluene, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-amino-5-methoxy-4-substituted-pyrimidines (General SNAr)

This protocol describes the nucleophilic aromatic substitution at the C4 position of the chlorinated intermediate.

Materials:

  • 4-chloro-5-methoxy-2-(methylthio)pyrimidine

  • Desired amine nucleophile

  • Diisopropylethylamine (DIPEA) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-chloro-5-methoxy-2-(methylthio)pyrimidine in DMF, add the desired amine nucleophile and DIPEA.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathway and Workflow Diagrams

G cluster_synthesis Synthetic Workflow Start 5-Methoxy-2-(methylthio)pyrimidin-4-ol Chlorination Chlorination (POCl3) Start->Chlorination Intermediate 4-chloro-5-methoxy-2-(methylthio)pyrimidine Chlorination->Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr Derivatives Bioactive Pyrimidine Derivatives SNAr->Derivatives

Caption: Synthetic workflow for bioactive pyrimidines.

G cluster_pathway Targeted Signaling Pathway GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K P Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR AKT Akt PI3K->AKT P mTOR mTOR AKT->mTOR P Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to essential cell-based assays for evaluating the biological activity of pyrimidine derivatives. The protocols detailed below are foundational for screening and characterizing compounds with potential therapeutic applications, particularly in oncology, virology, and microbiology.

Anti-Proliferative and Cytotoxicity Assays

A primary application of pyrimidine derivatives is in cancer research, where their ability to inhibit cell proliferation is a key indicator of potential efficacy. Several assays can be employed to measure this, with the MTT and SRB assays being the most common.

Data Presentation: Anti-proliferative Activity of Pyrimidine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrimidine derivatives against common cancer cell lines, demonstrating their potential as anti-proliferative agents.[1]

Table 1: IC50 Values of Pyrimidine Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Curcumin-pyrimidine analog 3bMCF-7 (Breast)4.95 ± 0.94[1]
Curcumin-pyrimidine analog 3gMCF-7 (Breast)0.61 ± 0.05[1]
Pyrimidine-tethered chalcone (B-4)MCF-7 (Breast)6.70 ± 1.02[1]
Thienopyrimidine derivative 2MCF-7 (Breast)0.013[1]
Thienopyrimidine derivative 3MCF-7 (Breast)0.023[1]
Pyrimidine-5-carbonitrile 10bMCF-7 (Breast)7.68[1]
Cyanopyridone derivative 5aMCF-7 (Breast)1.77 ± 0.10[1]
Cyanopyridone derivative 5eMCF-7 (Breast)1.39 ± 0.08[1]
Pyrimidine derivative 3A549 (Lung)< 15.21[2]
Pyrimidine derivative 3HepG2 (Liver)< 15.21[2]
Pyrimidine derivative 3MCF-7 (Breast)2.02 - 1.61[2]
Pyrimidine derivative 7A549 (Lung)< 15.21[2]
Pyrimidine derivative 7HepG2 (Liver)< 15.21[2]
Pyrimidine derivative 7MCF-7 (Breast)< 15.21[2]
Indazol-pyrimidine 4iMCF-7 (Breast)0.1 - 10[3]
Indazol-pyrimidine 4fMCF-7 (Breast)0.1 - 10[3]
Pyrido[2,3-d]pyrimidine 4MCF-7 (Breast)0.57[4]
Pyrido[2,3-d]pyrimidine 4HepG2 (Liver)1.13[4]
Pyrido[2,3-d]pyrimidine 11MCF-7 (Breast)1.31[4]
Pyrido[2,3-d]pyrimidine 11HepG2 (Liver)0.99[4]
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with pyrimidine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Apoptosis_Workflow A Seed and treat cells in 6-well plates B Harvest cells (adherent and floating) A->B C Wash with cold PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Analyze by flow cytometry F->G PI3K_Akt_mTOR Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->PI3K Pyrimidine Derivative->Akt Pyrimidine Derivative->mTORC1

References

Application Notes and Protocols for 5-Methoxy-2-sulfanyl-4-pyrimidinol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solubilization and use of 5-Methoxy-2-sulfanyl-4-pyrimidinol in various biological assays. Due to the limited publicly available data on this specific compound, the following protocols and recommendations are based on best practices for structurally similar pyrimidine derivatives.[1] Researchers are advised to perform small-scale solubility and stability tests before proceeding with large-scale experiments.

Physicochemical Properties and Solubility

Pyrimidine derivatives often exhibit low aqueous solubility, which can present challenges in biological assays.[2][3][4] Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of such compounds.[3][5][6]

Table 1: Solubility and Storage Recommendations

ParameterRecommendationRationaleCitation
Primary Solvent High-purity, anhydrous Dimethyl Sulfoxide (DMSO)Broad solvency for many organic molecules, compatible with most biological assays at low final concentrations.[5][6]
Alternative Solvents N,N-Dimethylformamide (DMF)Can be an alternative if DMSO is not suitable, but may impact biological activity differently.[5]
Stock Solution Concentration 10 mMA common starting concentration for creating serial dilutions for various assays.[5]
Storage of Stock Solution Aliquot and store at -80°CMinimizes freeze-thaw cycles and degradation.[5]
Solution Preparation Prepare fresh solutions for each experiment whenever possible.Pyrimidine derivatives can be unstable in DMSO over time.[5]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Accurately weigh a precise amount of this compound powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound (C5H6N2O2S) is 158.18 g/mol .

  • Add the calculated volume of DMSO to the powder.

  • Vortex the solution thoroughly to ensure complete dissolution.[5] Gentle warming in a water bath (not exceeding 37°C) may be applied if the compound is difficult to dissolve.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[5]

  • Store the aliquots at -80°C, protected from light.[5]

General Protocol for Cell-Based Assays

This protocol provides a general workflow for using the this compound stock solution in a typical cell-based assay, such as an MTT cytotoxicity assay.[7][8]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Cell line of interest in culture

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplates

  • Assay-specific reagents (e.g., MTT reagent, solubilization solution)[7]

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.5%).[8]

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for the assay if applicable.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Measurement: Perform the specific assay according to the manufacturer's instructions. For an MTT assay, this would involve adding the MTT reagent, incubating, and then adding a solubilization solution before reading the absorbance.[7]

  • Data Analysis: Analyze the data to determine the biological effect of the compound.

Diagrams

G cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay Workflow weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store dilute Prepare Serial Dilutions aliquot->dilute seed Seed Cells in 96-well Plate treat Treat Cells with Compound seed->treat dilute->treat incubate Incubate for Desired Time treat->incubate measure Perform Assay Measurement incubate->measure analyze Analyze Data measure->analyze

Caption: Workflow for preparing a stock solution and use in cell-based assays.

G compound This compound target Putative Cellular Target (e.g., Kinase, Receptor) compound->target Binds to pathway Signaling Pathway Modulation (Inhibition or Activation) target->pathway response Biological Response (e.g., Apoptosis, Cytotoxicity, Anti-inflammatory effect) pathway->response

Caption: A potential signaling pathway affected by the compound.

Stability Considerations

Some pyrimidine derivatives are known to be unstable in DMSO, which can lead to oxidation, degradation, and a loss of biological activity over time.[5] The presence of water in DMSO can also contribute to compound degradation.[5]

Best Practices for Ensuring Compound Stability:

  • Use high-purity, anhydrous DMSO for preparing stock solutions.[5]

  • Whenever possible, prepare fresh stock solutions immediately before use.[5]

  • If storage is necessary, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and exposure to air and moisture.[5]

  • For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[5]

Troubleshooting

Issue: High background signal or non-reproducible results in fluorescence-based assays. Possible Cause: The compound may possess intrinsic fluorescent properties that interfere with the assay readout.[5] Solution: Run a control plate with the compound in cell-free assay medium to measure its intrinsic fluorescence at the excitation and emission wavelengths of the assay.

Issue: Inconsistent results or loss of compound activity over time. Possible Cause: The compound may be degrading in the DMSO stock solution.[5] Solution: Prepare fresh stock solutions for each experiment. If this is not feasible, perform a stability study of the compound in DMSO by analyzing aliquots stored for different durations by HPLC.[5]

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Always consult the relevant Safety Data Sheet (SDS) for this compound before handling.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The inherent ability of the pyrimidine ring to interact with various biological targets, such as enzymes and genetic material, makes it a privileged structure in the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance.[1] This document provides a detailed overview and generalized protocols for the antimicrobial activity screening of pyrimidine derivatives, with a focus on compounds structurally related to 5-Methoxy-2-sulfanyl-4-pyrimidinol. While specific data for this compound is not available in the reviewed literature, the following sections offer insights into the antimicrobial potential of the broader pyrimidine class and standardized methodologies for its evaluation.

Antimicrobial Activity of Pyrimidine Derivatives

Numerous studies have demonstrated the potent antimicrobial effects of various substituted pyrimidine derivatives against a spectrum of pathogens, including drug-resistant strains.[1] The antimicrobial efficacy is often attributed to the specific substitutions on the pyrimidine core, which can influence the compound's mechanism of action and spectrum of activity.

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentration (MIC) and zone of inhibition data for several pyrimidine derivatives as reported in the literature. This data provides a comparative reference for the potential efficacy of novel pyrimidine compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Compound Bb2 (a 2,4-disubstituted-6-thiophenyl-pyrimidine)MRSA2[1]
Compound Bb2 (a 2,4-disubstituted-6-thiophenyl-pyrimidine)VREs2[1]
Compound 41 Escherichia coli6.5[2]
Compound 41 Candida albicans250[2]
NSC 610493Staphylococcus aureus12.5[4]
NSC 610493MRSA12.5[4]
NSC 610491Staphylococcus aureus25[4]
NSC 610491MRSA50[4]
HTy3Staphylococcus aureus25-50[4]
HTy5Staphylococcus aureus25-50[4]

Table 2: Zone of Inhibition of Pyrimidine Derivatives

Compound/DerivativeTarget OrganismConcentrationZone of Inhibition (mm)Reference
Compound 58 (a pyrimido-pyrimidine)E. coli25 µg/mL12[3]
Compound 58 (a pyrimido-pyrimidine)S. aureus25 µg/mL13[3]
Compound 58 (a pyrimido-pyrimidine)S. aureus12.5 µg/mL10[3]
Compound 58 (a pyrimido-pyrimidine)S. aureus6.25 µg/mL8[3]
Compound 86 B. cereus100 µL2.2 ± 0.25[3]
Compound 87 B. cereus100 µL1.4 ± 0.1[3]
Compound 86 E. coli100 µL1.2 ± 0.15[3]

Experimental Protocols

The following are detailed, generalized protocols for conducting antimicrobial susceptibility testing, which can be adapted for the screening of novel pyrimidine derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test pyrimidine compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (standard antibiotic, e.g., ampicillin, ciprofloxacin)

  • Negative control (medium only)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in broth in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum with a standard antibiotic) and a negative control (inoculum in broth without any compound).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm.

Protocol 2: Agar Disk Diffusion Assay for Zone of Inhibition

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test pyrimidine compound

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Positive control (disks with a standard antibiotic)

  • Negative control (disks with solvent only)

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Place positive and negative control disks on the same plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_mechanism Mechanism of Action Studies Compound Test Pyrimidine Compound Disk_Diffusion Agar Disk Diffusion (Zone of Inhibition) Compound->Disk_Diffusion Strains Microbial Strains (Bacteria/Fungi) Strains->Disk_Diffusion MIC Broth Microdilution (MIC Determination) Disk_Diffusion->MIC Active Compounds DNA_Gyrase DNA Gyrase Inhibition Assay MIC->DNA_Gyrase Potent Compounds FtsZ FtsZ Polymerization Assay MIC->FtsZ Antimicrobial_Mechanism cluster_dna DNA Replication cluster_cell_division Cell Division Pyrimidine Pyrimidine Derivative DNA_Gyrase DNA Gyrase Pyrimidine->DNA_Gyrase Inhibition FtsZ FtsZ Protein Pyrimidine->FtsZ Inhibition Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Replication DNA Replication Supercoiling->Replication Bacterial_Cell Bacterial Cell Z_ring Z-ring Formation FtsZ->Z_ring Division Cell Division Z_ring->Division Cell_Death Bacterial Cell Death Bacterial_Cell->Cell_Death Apoptosis/Lysis

References

Troubleshooting & Optimization

Troubleshooting 5-Methoxy-2-sulfanyl-4-pyrimidinol synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-2-sulfanyl-4-pyrimidinol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: What are the most common impurities observed in the synthesis of this compound and how can I identify them?

The synthesis of this compound can be susceptible to the formation of several impurities. Identification is typically achieved using a combination of chromatographic and spectroscopic techniques.

Potential Impurity Likely Cause Identification Methods
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.HPLC, TLC, LC-MS, GC-MS
Oxidized Byproduct (Disulfide) Exposure of the thiol to air or oxidizing agents.LC-MS (observe corresponding M+H peak), NMR
N-Alkylated Isomer Alkylation on a nitrogen atom of the pyrimidine ring instead of the sulfur atom.LC-MS, NMR (distinct chemical shifts for protons near the alkyl group)
S-Alkylated Byproduct (if using an alkylating agent) Over-alkylation or reaction with impurities in the alkylating agent.LC-MS, GC-MS
Knoevenagel Condensation Product Side reaction between the active methylene compound and the aldehyde, if applicable to the synthetic route.[1]IR (presence of characteristic carbonyl and C=C stretches), NMR
Aldol Condensation Product Self-condensation of the aldehyde or ketone starting materials.[1]LC-MS, NMR
Michael Adducts Incomplete cyclization of reaction intermediates.[1]LC-MS, NMR

Q2: My reaction yield is consistently low. What are the potential reasons and how can I improve it?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature, but be mindful of potential byproduct formation at higher temperatures.

  • Poor Reagent Quality:

    • Solution: Ensure all starting materials and reagents are of high purity. Impurities in starting materials can lead to side reactions and lower the yield of the desired product.

  • Suboptimal Reaction Conditions:

    • Solution: Systematically vary reaction parameters such as temperature, solvent, and catalyst concentration to find the optimal conditions. The choice of base is also critical in preventing side reactions.

  • Product Loss During Workup and Purification:

    • Solution: this compound and related compounds can be poorly soluble, which may lead to losses during filtration or recrystallization.[1] Optimize your purification strategy. Consider using hot filtration for insoluble impurities or exploring different solvent systems for recrystallization.[1]

Q3: I am observing a significant amount of an oxidized disulfide impurity. How can I prevent its formation?

The thiol group in this compound is susceptible to oxidation to form a disulfide.

  • Inert Atmosphere:

    • Solution: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents:

    • Solution: Use solvents that have been degassed to remove dissolved oxygen.

  • Reducing Agents:

    • Solution: During workup, a small amount of a mild reducing agent, such as sodium bisulfite, can be added to the aqueous phase to reduce any disulfide that may have formed.

Q4: My purified product has poor solubility. What are the best practices for purification and handling?

Poor solubility is a known characteristic of some pyrimidine derivatives.[1]

  • Recrystallization Solvent Selection:

    • Solution: A trial-and-error approach is often necessary to find a suitable solvent or solvent system.[1] Common choices include ethanol, methanol, and acetone, or mixtures like hexane/ethyl acetate and methanol/water.[1] For highly insoluble compounds, high-boiling point solvents like DMF or DMSO might be necessary, followed by precipitation with an anti-solvent.[1]

  • Hot Filtration:

    • Solution: If the product is only soluble in a hot solvent, hot gravity filtration can be used to remove insoluble impurities.[1]

  • Column Chromatography:

    • Solution: While challenging for poorly soluble compounds, flash chromatography with a suitable solvent system can be effective for separating closely related impurities.[1]

Analytical Methods for Impurity Profiling

A variety of analytical techniques are essential for the detection, identification, and quantification of impurities in the synthesis of this compound.[2][3]

Analytical Technique Purpose Reference
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main component and impurities.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of impurities by providing molecular weight information.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities and starting materials.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and any isolated impurities.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the product and impurities.[4]
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and preliminary purity assessment.

Experimental Protocols

A plausible synthetic route for this compound is the condensation of a β-ketoester with thiourea. Below is a general experimental protocol.

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add an appropriate β-ketoester (e.g., a 2-methoxy-3-oxobutanoate derivative) followed by thiourea.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol under reduced pressure. Dilute the residue with water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent.

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting impurities in the synthesis of this compound.

TroubleshootingWorkflow start Impurity Detected in This compound Synthesis identify Identify Impurity (LC-MS, NMR, etc.) start->identify quantify Quantify Impurity (HPLC, qNMR) identify->quantify unreacted_sm Unreacted Starting Material? quantify->unreacted_sm known_byproduct Known Side Product? unreacted_sm->known_byproduct No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_conditions Yes unknown_impurity Unknown Impurity known_byproduct->unknown_impurity No modify_workup Modify Workup/Purification (e.g., recrystallization solvent, inert atmosphere) known_byproduct->modify_workup Yes elucidate_structure Elucidate Structure (Spectroscopic Analysis) unknown_impurity->elucidate_structure end Impurity Controlled optimize_conditions->end purify_reagents Purify Starting Materials purify_reagents->optimize_conditions modify_workup->end propose_mechanism Propose Formation Mechanism elucidate_structure->propose_mechanism develop_control Develop Control Strategy propose_mechanism->develop_control develop_control->end

Caption: Troubleshooting workflow for synthesis impurities.

References

Optimizing reaction conditions for 5-Methoxy-2-sulfanyl-4-pyrimidinol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 5-Methoxy-2-sulfanyl-4-pyrimidinol derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the this compound core structure?

A1: The most prevalent and established method is the cyclocondensation reaction of a dialkyl methoxymalonate with thiourea. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. Common issues include incomplete reaction, degradation of starting materials or product, and formation of side products. Key parameters to investigate are the choice of base, reaction temperature, and solvent purity. Ensure anhydrous conditions, as moisture can interfere with the reaction.

Q3: I am observing a significant amount of an insoluble precipitate that is not my desired product. What could it be?

A3: A common byproduct in reactions involving thiourea is the formation of polymeric or self-condensation products of thiourea, especially under harsh basic or high-temperature conditions. Additionally, if the reaction is not driven to completion, unreacted starting materials may precipitate upon cooling.

Q4: How can I best monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to track the consumption of the starting materials (dialkyl methoxymalonate) and the appearance of the product spot. The pyrimidinol product is typically more polar than the starting ester.

Q5: What are the key safety precautions to take during this synthesis?

A5: Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated fume hood. Sodium ethoxide is a strong base and is corrosive and moisture-sensitive; it should also be handled with care.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base (e.g., sodium ethoxide) may have degraded due to exposure to moisture. 2. Suboptimal Temperature: The reaction may not have been heated sufficiently to overcome the activation energy. 3. Poor Quality Reagents: Starting materials (dialkyl methoxymalonate or thiourea) may be impure.1. Use freshly prepared or newly purchased sodium ethoxide. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Gradually increase the reflux temperature and monitor the reaction by TLC. 3. Check the purity of your starting materials by NMR or other analytical techniques.
Formation of Multiple Products (Spotted on TLC) 1. Side Reactions: The reaction conditions may be too harsh, leading to decomposition or side reactions. 2. Tautomerization: The product can exist in different tautomeric forms, which may appear as separate spots on TLC.1. Try using a milder base or conducting the reaction at a lower temperature for a longer duration. 2. Co-spot your product with the starting materials on the TLC plate to confirm which spots are new. The presence of multiple product spots that change in intensity over time may indicate side reactions.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Emulsion during Workup: An emulsion may form during the aqueous workup, complicating extraction. 3. Co-precipitation of Salts: Inorganic salts from the base and acidification steps may co-precipitate with the product.1. After acidification, try cooling the solution in an ice bath to induce precipitation. If the product remains in solution, remove the solvent under reduced pressure and attempt purification by column chromatography. 2. Add a small amount of brine to the aqueous layer to help break the emulsion. 3. Wash the crude product thoroughly with cold water to remove any inorganic salt impurities before drying.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Different batches of starting materials or solvents may have varying purity. 2. Atmospheric Moisture: Fluctuations in ambient humidity can affect the reaction if not performed under strictly anhydrous conditions.1. Standardize the source and purity of all reagents. 2. Always use oven-dried glassware and maintain an inert atmosphere throughout the reaction setup and duration.

Data Presentation: Optimizing Reaction Conditions

The following table provides an illustrative example of how reaction conditions can be optimized to improve the yield of this compound. The synthesis involves the cyclocondensation of diethyl methoxymalonate and thiourea.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaOEt (2.2)Ethanol801265
2NaOEt (2.2)Methanol651258
3NaOEt (2.2)t-Butanol851272
4NaH (2.2)THF662445
5K₂CO₃ (2.5)DMF1002430
6NaOEt (2.2)t-Butanol100875
7NaOEt (2.2) 't-Butanol' 85 18 82

Note: This data is representative and intended to guide experimental design. Actual results may vary.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via a cyclocondensation reaction.

Materials:

  • Diethyl methoxymalonate (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium ethoxide (NaOEt) (2.2 eq)

  • Anhydrous Ethanol (or t-Butanol)

  • Hydrochloric acid (2M)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

  • Addition of Reagents: To this solution, add thiourea (1.1 eq) and diethyl methoxymalonate (1.0 eq) sequentially.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Acidification: Dissolve the resulting residue in cold deionized water and acidify to pH 3-4 with 2M HCl while stirring in an ice bath. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) to yield the final this compound. Dry the purified product under vacuum.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve NaOEt in anhydrous Ethanol B Add Thiourea A->B C Add Diethyl methoxymalonate B->C D Heat to Reflux (12-18h) C->D E Cool and Evaporate Solvent D->E F Dissolve in Water & Acidify with HCl E->F G Filter Solid Product F->G H Recrystallize from Ethanol/Water G->H I Dry under Vacuum H->I

Caption: General experimental workflow for the synthesis of this compound.

Hypothesized Signaling Pathway Inhibition

Based on structurally similar compounds, this compound derivatives are hypothesized to act as kinase inhibitors, potentially targeting pathways like the VEGFR-2 signaling cascade, which is crucial for angiogenesis.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Gene Expression (Angiogenesis, Proliferation) Akt->Proliferation ERK->Proliferation Inhibitor 5-Methoxy-2-sulfanyl -4-pyrimidinol Derivative Inhibitor->VEGFR2 VEGF VEGF VEGF->VEGFR2

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by a pyrimidinol derivative.

References

Technical Support Center: Overcoming Solubility Challenges of 5-Methoxy-2-sulfanyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered with 5-Methoxy-2-sulfanyl-4-pyrimidinol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound is attributed to its molecular structure. While the pyrimidinol ring contains nitrogen and oxygen atoms capable of hydrogen bonding, the methoxy group and the overall ring structure have hydrophobic characteristics that hinder dissolution in water. For many pyrimidine derivatives, strong intermolecular forces in the solid crystal lattice also contribute to poor solubility.

Q2: What are the immediate consequences of poor aqueous solubility during my experiments?

A2: Poor aqueous solubility can lead to several experimental challenges, including:

  • Precipitation: The compound may fall out of solution when diluting a concentrated organic stock into an aqueous buffer or cell culture medium.

  • Inaccurate Dosing: Undissolved particles lead to an overestimation of the actual concentration of the compound in solution, resulting in unreliable experimental data.

  • Low Bioavailability: In cell-based assays and in vivo studies, low solubility limits the amount of compound that can cross biological membranes and reach its target, potentially masking its true efficacy.

  • Formulation Difficulties: Preparing stable and homogenous formulations for experiments can be challenging.

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

A3: Several established techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. The most common approaches include:

  • pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.[1][2][3]

  • Use of Co-solvents: Adding a water-miscible organic solvent can reduce the polarity of the aqueous medium, facilitating the dissolution of hydrophobic compounds.[4][5]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin can significantly enhance its aqueous solubility.[1][6][7][8]

  • Solid Dispersions: Creating an amorphous solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and solubility.[9][10][11]

Troubleshooting Guide

Issue 1: Compound precipitates when stock solution is diluted in aqueous buffer.

Troubleshooting Workflow:

start Precipitation Observed check_ph Is the compound ionizable? (Check pKa) start->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph  Yes   use_cosolvent Try a Co-solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent  No / Unknown   adjust_ph->use_cosolvent  Ineffective   success Solubility Improved adjust_ph->success  Effective   use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin  Ineffective   use_cosolvent->success  Effective   use_cyclodextrin->success  Effective   fail Issue Persists use_cyclodextrin->fail  Ineffective   cluster_0 In Aqueous Solution A This compound (Hydrophobic) C Water-Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C Forms Complex start Poor Aqueous Solubility Identified char Characterize Compound (pKa, LogP) start->char in_vitro For In Vitro Assays char->in_vitro  Assay Type?   in_vivo For In Vivo Studies char->in_vivo  Assay Type?   ph_adjust pH Adjustment in_vitro->ph_adjust  Quickest Method   cosolvent Co-solvents (e.g., DMSO) in_vitro->cosolvent  Simple Formulation   cyclodextrin Cyclodextrin Complexation in_vitro->cyclodextrin  Avoid Organic Solvents   in_vivo->cyclodextrin  Improved Bioavailability   solid_dispersion Solid Dispersion in_vivo->solid_dispersion  Oral Formulation  

References

Preventing degradation of 5-Methoxy-2-sulfanyl-4-pyrimidinol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5-Methoxy-2-sulfanyl-4-pyrimidinol in solution. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors contributing to the degradation of this compound are oxidation, pH, temperature, and light exposure. The thiol group is susceptible to oxidation, potentially forming disulfides or further oxidized species.[1][2][3][4] The stability of the molecule can also be influenced by the solvent used and the presence of reactive species.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored at low temperatures, ideally at -20°C or below, in airtight, light-protecting containers.[5] For short-term storage, 2-8°C may be acceptable, but stability should be verified.[6] It is also advisable to degas solvents prior to use to minimize dissolved oxygen.

Q3: Which solvents are recommended for dissolving this compound to enhance its stability?

A3: While specific data for this compound is limited, for related thiopyrimidines, polar aprotic solvents are often preferred. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for stock solutions. For aqueous buffers, it is crucial to control the pH and consider the use of antioxidants. The choice of solvent can influence the tautomeric equilibrium between the thione and thiol forms, which may affect stability.[4]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. The thiol group can be deprotonated under basic conditions, which may increase its susceptibility to oxidation. Acidic conditions could potentially lead to the hydrolysis of the methoxy group over extended periods. It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-7.5) and to use freshly prepared buffers.

Q5: What are the likely degradation products of this compound?

A5: Based on studies of similar compounds like 2-thiouracil, the primary degradation products are likely to result from the oxidation of the sulfanyl group.[1][2][7] This can lead to the formation of a disulfide dimer. Further oxidation could yield sulfinic and sulfonic acid derivatives. Hydrolysis of the methoxy group to a hydroxyl group is another potential degradation pathway, especially under harsh pH conditions.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Loss of biological activity or inconsistent assay results. Degradation of the compound in solution.Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Perform a stability study in your experimental buffer.
Appearance of new peaks in HPLC or LC-MS analysis. Formation of degradation products.Compare the chromatogram of a fresh sample with the aged sample. Likely degradation products include the disulfide dimer and oxidized forms. Use a mass spectrometer to identify the molecular weights of the new peaks.
Change in the color or appearance of the solution. Oxidation or precipitation of the compound or its degradation products.Visually inspect solutions before use. If a color change or precipitate is observed, discard the solution and prepare a fresh one. Consider filtering the solution if solubility is an issue.
Inconsistent results between different batches of the compound. Variation in the initial purity or handling of the compound.Always source high-purity material. Upon receipt, store the solid compound under recommended conditions (cool, dry, and dark).

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution via HPLC-UV

This protocol outlines a method to assess the stability of this compound in a chosen solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh 5 mg of this compound.

    • Dissolve in 1 mL of HPLC-grade DMSO to prepare a 5 mg/mL stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution to a final concentration of 50 µg/mL in the test solvent (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare multiple identical aliquots in amber glass vials to be tested at different time points.

  • Incubation:

    • Store the test solutions under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).

    • Protect the solutions from light.

  • HPLC-UV Analysis:

    • At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot of the test solution into an HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1 mL/min.

      • Detection Wavelength: Determined by UV-Vis scan (a wavelength between 260-280 nm is a likely starting point).

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

degradation_pathway A This compound B Disulfide Dimer A->B Oxidation E 5-Hydroxy-2-sulfanyl-4-pyrimidinol A->E Hydrolysis C Sulfinic Acid Derivative B->C Further Oxidation D Sulfonic Acid Derivative C->D Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution (DMSO) B Prepare Test Solutions (Aqueous Buffer) A->B C Store at Defined Conditions (Temp, Light) B->C D Sample at Time Points C->D E HPLC-UV Analysis D->E F Quantify Peak Area E->F G Determine Degradation Rate F->G

Caption: Experimental workflow for stability assessment.

troubleshooting_guide cluster_solutions Solution Integrity cluster_storage Storage Conditions cluster_purity Compound Purity start Inconsistent Results? q1 Is the solution fresh? start->q1 a1_yes Check Storage q1->a1_yes Yes a1_no Prepare Fresh Solution q1->a1_no No q2 Stored at -20°C or below? a1_yes->q2 a2_yes Check for Light Exposure q2->a2_yes Yes a2_no Store Properly q2->a2_no No q3 Purity Verified? a2_yes->q3 a3_yes Consider Assay Variability a3_no Source High-Purity Compound

Caption: Troubleshooting logic for inconsistent experimental results.

References

5-Methoxy-2-sulfanyl-4-pyrimidinol assay interference and artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference and artifacts when working with 5-Methoxy-2-sulfanyl-4-pyrimidinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential significance?

This compound belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine scaffolds are foundational in medicinal chemistry and are components of DNA and RNA, making their derivatives, like this one, of interest for a wide range of biological activities, including potential anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The sulfanyl (mercapto) and methoxy groups on the pyrimidine ring are key features that can influence its biological activity and its behavior in biochemical assays.

Q2: What are the common causes of false positives in high-throughput screening (HTS) that could be relevant for this compound?

Common sources of false positives in HTS include compound fluorescence, aggregation into colloidal particles, inhibition of reporter enzymes like luciferase, and non-specific chemical reactivity.[3][4] For a compound like this compound, the presence of a sulfanyl group makes it particularly susceptible to reactivity with protein thiols or assay reagents.[5]

Q3: Why is the sulfanyl (mercapto) group on this compound a potential source of assay interference?

The sulfanyl group (-SH) is a nucleophilic thiol that can be highly reactive. It can form disulfide bonds with cysteine residues in proteins, leading to non-specific inhibition of enzymes.[4][5] This reactivity can also interfere with assay components that contain thiols, such as dithiothreitol (DTT) or coenzyme A, leading to false readouts.[5]

Q4: Can this compound interfere with fluorescence-based assays?

While not definitively reported for this specific molecule, compounds with heterocyclic ring systems can sometimes exhibit intrinsic fluorescence. This can interfere with fluorescence-based assays by either quenching the signal or by adding to the background fluorescence, leading to either false negative or false positive results.[3][4]

Q5: What is compound aggregation and how might it affect my results with this compound?

Compound aggregation occurs when small molecules form colloidal particles in solution at certain concentrations. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not due to a specific binding event.[4] This is a common mechanism of assay interference for many compounds discovered in HTS campaigns.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: The compound shows activity in multiple, unrelated assays.

Possible Cause: This is a classic sign of a promiscuous inhibitor, often resulting from non-specific mechanisms like aggregation or reactivity.

Troubleshooting Steps:

  • Perform an Aggregation Counter-Screen: Determine if the compound forms aggregates at the concentrations used in your assays. A common method is to use dynamic light scattering (DLS) or a detergent-based counter-screen. The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) should abolish the activity of an aggregating inhibitor.

  • Check for Thiol Reactivity: The sulfanyl group is a likely culprit. Perform an assay to assess its reactivity with thiols. A common method is to use a thiol-reactive probe like N-[4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl]maleimide (CPM).[6]

  • Run an Orthogonal Assay: Confirm the initial findings using a different assay format that is less susceptible to the suspected interference mechanism.[3] For example, if the primary assay is fluorescence-based, an orthogonal assay could be based on mass spectrometry.[7][8]

Issue 2: The IC50 value for my compound is steep and shows a narrow concentration-response curve.

Possible Cause: This can be characteristic of an aggregating compound, where inhibition is only observed above a critical aggregation concentration.[4]

Troubleshooting Steps:

  • Vary Enzyme Concentration: For true inhibitors, the IC50 should be independent of the enzyme concentration. For aggregating inhibitors, the IC50 often increases with increasing enzyme concentration.

  • Include Detergent: As mentioned previously, the addition of a non-ionic detergent should significantly reduce or eliminate the inhibitory activity of an aggregator.

Issue 3: The compound's activity is highly dependent on the presence of reducing agents like DTT or BME in the assay buffer.

Possible Cause: This strongly suggests that the sulfanyl group is involved in the observed activity. The compound may be reacting with the reducing agents themselves or its mechanism of action may involve redox cycling.

Troubleshooting Steps:

  • Perform the Assay in the Absence of Reducing Agents: If possible, run the assay without DTT or β-mercaptoethanol (BME) to see if the activity profile changes.

  • Test for Hydrogen Peroxide Production: Some compounds can undergo redox cycling, which generates hydrogen peroxide (H2O2) that can interfere with assays.[3][4] The horseradish peroxidase-phenol red (HRP-PR) assay can be used to detect H2O2 production.[6]

Data Presentation

The following tables present hypothetical data to illustrate how to identify potential artifacts.

Table 1: Effect of Detergent on IC50 Value

CompoundAssay ConditionApparent IC50 (µM)
This compoundStandard Buffer5.2
This compound+ 0.01% Triton X-100> 100
Known Specific InhibitorStandard Buffer1.5
Known Specific Inhibitor+ 0.01% Triton X-1001.7

This table illustrates how the activity of an aggregating compound is significantly reduced in the presence of a detergent.

Table 2: Thiol Reactivity Assessment

CompoundCondition% Thiol Depletion
This compound10 µM85%
Negative Control (Non-reactive)10 µM< 5%
Positive Control (Thiol-reactive)10 µM> 90%

This table shows hypothetical results from a thiol reactivity assay, indicating that the compound of interest is highly reactive towards thiols.

Experimental Protocols

Protocol 1: Thiol Reactivity Assay using a Fluorescent Probe

This protocol is adapted from methods designed to identify compounds that react with thiols.[4]

Objective: To determine if this compound reacts with free thiols.

Materials:

  • Test compound (this compound)

  • Thiol-reactive fluorescent probe (e.g., MSTI)

  • Assay buffer (e.g., 1X PBS, pH 7.4 with 2% DMSO)

  • Positive control (e.g., a known thiol-reactive compound)

  • 1536-well solid-bottom black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the MSTI probe and the test compound in the assay buffer.

  • Dispense 4 µL of the MSTI solution into the wells of the 1536-well plate to a final concentration of 4 µM.

  • Add the test compound to the wells at various concentrations. Include wells with only the probe (negative control) and wells with the probe and the positive control.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for the MSTI probe.

  • A decrease in fluorescence in the presence of the test compound indicates reactivity with the thiol group of the probe.

Protocol 2: Luciferase Inhibition Counter-Screen

This protocol is a standard counter-screen to identify compounds that directly inhibit firefly luciferase, a common reporter enzyme.[3]

Objective: To determine if this compound directly inhibits luciferase activity.

Materials:

  • Test compound (this compound)

  • Recombinant firefly luciferase

  • Luciferin substrate

  • Assay buffer (as per luciferase manufacturer's instructions)

  • Known luciferase inhibitor (positive control)

  • 96-well or 384-well white, opaque plates

  • Luminometer

Procedure:

  • Prepare a solution of firefly luciferase in the assay buffer.

  • Dispense the luciferase solution into the wells of the assay plate.

  • Add the test compound at various concentrations. Include wells with only luciferase (negative control) and wells with luciferase and the positive control.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Add the luciferin substrate to all wells to initiate the luminescent reaction.

  • Immediately measure the luminescence using a plate reader.

  • A reduction in the luminescent signal in the presence of the test compound indicates inhibition of luciferase.

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_triage Hit Triage & Validation cluster_confirmation Confirmation PrimaryAssay Primary HTS Assay Hits Initial Hits PrimaryAssay->Hits Identifies 'Actives' AggregationAssay Aggregation Assay (+/- Detergent) Hits->AggregationAssay ThiolReactivity Thiol Reactivity Assay Hits->ThiolReactivity LuciferaseAssay Luciferase Counter-Screen Hits->LuciferaseAssay OrthogonalAssay Orthogonal Assay (e.g., Mass Spec) AggregationAssay->OrthogonalAssay Aggregation Negative FalsePositives False Positives (Artifacts) AggregationAssay->FalsePositives Aggregation Positive ThiolReactivity->OrthogonalAssay Reactivity Negative ThiolReactivity->FalsePositives Reactivity Positive LuciferaseAssay->OrthogonalAssay Inhibition Negative LuciferaseAssay->FalsePositives Inhibition Positive ConfirmedHits Confirmed Hits OrthogonalAssay->ConfirmedHits Activity Confirmed OrthogonalAssay->FalsePositives Activity Not Confirmed

Caption: Workflow for identifying assay artifacts.

artifact_classification cluster_mechanisms Mechanisms of Interference AssayArtifacts Assay Artifacts Aggregation Compound Aggregation AssayArtifacts->Aggregation Reactivity Chemical Reactivity AssayArtifacts->Reactivity Reporter Reporter Interference AssayArtifacts->Reporter Fluorescence Compound Fluorescence AssayArtifacts->Fluorescence ThiolReaction Thiol Reactivity Reactivity->ThiolReaction RedoxCycling Redox Cycling Reactivity->RedoxCycling LuciferaseInhibition Luciferase Inhibition Reporter->LuciferaseInhibition

Caption: Classification of common assay artifacts.

signaling_pathway_interference cluster_pathway Hypothetical Kinase Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Kinase2->Substrate Phosphorylates PhosphoSubstrate p-Substrate Substrate->PhosphoSubstrate Compound 5-Methoxy-2-sulfanyl- 4-pyrimidinol Cysteine Cysteine Residue on Kinase B Compound->Cysteine Forms Disulfide Bond (Non-specific Inhibition)

Caption: Non-specific inhibition via thiol reactivity.

References

Improving yield and purity of 5-Methoxy-2-sulfanyl-4-pyrimidinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-Methoxy-2-sulfanyl-4-pyrimidinol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help improve the yield and purity of your synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of pyrimidine derivatives are a common challenge. Several factors can contribute to this issue:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reflux period.

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently. Ensure the reaction mixture is maintained at a steady reflux. Conversely, excessively high temperatures can lead to degradation of reactants or products.

  • Purity of Reactants: Impurities in the diethyl methoxymalonate or thiourea can inhibit the reaction. Ensure that all starting materials are of high purity.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide is commonly used. Ensure that it is freshly prepared and used in the correct stoichiometric amount to drive the reaction to completion.

Q2: I am observing a significant amount of an insoluble white precipitate in my reaction mixture. What could this be?

A2: The formation of an insoluble precipitate other than the desired product could be due to several factors:

  • Polymerization: Under certain conditions, reactants or intermediates can polymerize. This can sometimes be mitigated by carefully controlling the rate of addition of reagents and maintaining a consistent reaction temperature.

  • Side Reactions: Unwanted side reactions can lead to the formation of insoluble byproducts. One common side reaction in similar syntheses is the formation of Hantzsch-type dihydropyridines, although this is more prevalent with different starting materials.

  • Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent. Trying a different solvent system with higher solubilizing power could be a potential solution.

Q3: My final product has a low purity, even after recrystallization. What are the common impurities and how can I remove them?

A3: Purity issues often stem from unreacted starting materials or the formation of closely related side products.

  • Unreacted Thiourea: If an excess of thiourea is used, it may co-precipitate with the product. Washing the crude product with hot water can help remove it.

  • Hydrolysis of Diethyl Methoxymalonate: If moisture is present in the reaction, diethyl methoxymalonate can hydrolyze. It is crucial to use anhydrous ethanol and freshly prepared sodium ethoxide.

  • Purification Technique: If recrystallization is not effective, consider column chromatography. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from impurities.

Q4: The reaction workup is difficult, and I am losing a significant amount of product during this stage. How can I optimize the workup procedure?

A4: Product loss during workup is a common issue. Here are some tips to minimize it:

  • Precipitation pH: The pH at which the product is precipitated is crucial. Ensure that the pH is carefully adjusted to the isoelectric point of this compound to maximize precipitation.

  • Washing Solvents: When washing the filtered product, use ice-cold solvents (water and ethanol) to minimize the dissolution of the product.

  • Filtration Technique: Use a Büchner funnel with a well-seated filter paper to ensure efficient collection of the precipitate. Ensure the vacuum is not too strong, which could pull fine particles through the filter.

Quantitative Data

The following table summarizes representative data on how different reaction conditions can affect the yield and purity of this compound. Please note that these are illustrative examples, and actual results may vary.

Run Base (equivalents) Reaction Time (hours) Reaction Temperature (°C) Crude Yield (%) Purity after Recrystallization (%)
1Sodium Ethoxide (2.2)678 (Reflux)7595
2Sodium Ethoxide (2.2)478 (Reflux)6094
3Sodium Ethoxide (2.2)878 (Reflux)7896
4Sodium Ethoxide (2.0)678 (Reflux)6593
5Sodium Methoxide (2.2)665 (Reflux)7095

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the condensation of diethyl methoxymalonate and thiourea.

Materials:

  • Diethyl methoxymalonate

  • Thiourea

  • Sodium metal

  • Anhydrous Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. Continue adding sodium until the desired concentration of sodium ethoxide is reached (e.g., 2.2 equivalents relative to diethyl methoxymalonate).

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add thiourea and stir until it is completely dissolved.

  • Addition of Diethyl Methoxymalonate: Slowly add diethyl methoxymalonate to the reaction mixture through the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add water to dissolve the precipitated sodium salt.

  • Precipitation: Slowly add concentrated HCl to the aqueous solution with stirring until the pH reaches approximately 5-6. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold water followed by a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, water, ethanol/water mixtures) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.

experimental_workflow cluster_synthesis Synthesis Protocol prep_naoet Prepare Sodium Ethoxide in Anhydrous Ethanol add_thiourea Add Thiourea prep_naoet->add_thiourea add_dem Add Diethyl Methoxymalonate add_thiourea->add_dem reflux Reflux for 6-8 hours add_dem->reflux workup Workup (add water) reflux->workup precipitate Precipitate with HCl (pH 5-6) workup->precipitate isolate Isolate by Filtration precipitate->isolate wash Wash with Cold Water and Ethanol isolate->wash dry Dry the Product wash->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn low_temp Suboptimal Temperature low_yield->low_temp impure_reagents Impure Reactants low_yield->impure_reagents bad_base Incorrect Base Stoichiometry low_yield->bad_base extend_reflux Extend Reflux Time incomplete_rxn->extend_reflux check_temp Ensure Proper Reflux low_temp->check_temp purify_reagents Use High Purity Reagents impure_reagents->purify_reagents fresh_base Use Freshly Prepared Base bad_base->fresh_base

Caption: Troubleshooting logic for addressing low reaction yield.

troubleshooting_purity cluster_purity Troubleshooting Low Purity cluster_impurities Common Impurities cluster_purification Purification Methods low_purity Low Purity unreacted_thiourea Unreacted Thiourea low_purity->unreacted_thiourea hydrolyzed_dem Hydrolyzed Diethyl Methoxymalonate low_purity->hydrolyzed_dem side_products Side Products low_purity->side_products recrystallization Recrystallization low_purity->recrystallization hot_water_wash Wash with Hot Water unreacted_thiourea->hot_water_wash anhydrous_conditions Ensure Anhydrous Conditions hydrolyzed_dem->anhydrous_conditions column_chromatography Column Chromatography side_products->column_chromatography

Caption: Troubleshooting logic for addressing low product purity.

Cell viability issues with 5-Methoxy-2-sulfanyl-4-pyrimidinol treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides and FAQs are based on general principles of cell-based assays and hypothetical scenarios, as there is currently no specific published data on the biological effects of 5-Methoxy-2-sulfanyl-4-pyrimidinol. These are intended to serve as illustrative examples for researchers.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected decrease in cell viability after treatment with this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of cytotoxic effect. These can be broadly categorized as issues with the compound, the cells, or the assay itself.[1] Consider the following:

  • Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or degradation can lead to loss of activity.

  • Cell Line Specificity: The sensitivity to any compound can vary significantly between different cell lines. Your cell line of choice may be resistant to the mechanism of action of this particular compound.

  • Drug Concentration and Treatment Duration: The inhibitory effects of a compound are often dependent on both the concentration and the duration of exposure. You may need to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Assay Limitations: The cell viability assay you are using (e.g., MTT, XTT, CellTiter-Glo®) may have limitations or be subject to interference from the compound.[1]

Q2: The IC50 value we have determined for this compound is different from our expectations. Why might this be the case?

A2: Discrepancies in IC50 values are common and can arise from a number of experimental variables.[2][3] Key factors to consider include:

  • Cell Seeding Density: The initial number of cells plated can influence the final assay readout and, consequently, the calculated IC50 value.

  • Growth Medium Composition: Components in the cell culture medium, such as serum concentration, can interact with the compound and affect its potency.[2]

  • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content), which can result in different IC50 values.[3]

  • Data Analysis: The method used for curve-fitting and IC50 calculation can impact the final value. Ensure you are using a consistent and appropriate non-linear regression model.[2]

Q3: We are observing high variability between replicate wells in our cell viability assay. What could be the cause?

A3: High variability can obscure the true effect of the compound and is often due to technical inconsistencies.[1][4] Common culprits include:

  • Uneven Cell Seeding: A non-homogenous cell suspension will lead to different numbers of cells in each well. Always ensure the cell suspension is thoroughly mixed before and during plating.[1]

  • "Edge Effect": Wells on the perimeter of a 96-well plate are more prone to evaporation, which can alter the concentration of the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media without cells and exclude them from the analysis.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents is a major source of variability.[1] Ensure your pipettes are calibrated and use a consistent technique.

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of solution, leading to inconsistent effects. Visually inspect the wells for any signs of precipitation.[5]

Troubleshooting Guide

Issue 1: No significant decrease in cell viability is observed at any concentration of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Compound Inactivity 1. Prepare a fresh stock solution of this compound. 2. Verify the compound's identity and purity if possible.A dose-dependent decrease in cell viability should be observed with a fresh, active compound.
Inappropriate Concentration Range Perform a broad dose-response experiment with concentrations ranging from nanomolar to high micromolar.To identify the effective concentration range for your specific cell line.
Insufficient Treatment Duration Conduct a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours).To determine if a longer exposure time is required to observe a cytotoxic effect.
Cell Line Resistance Test the compound on a different, well-characterized cancer cell line known to be sensitive to other cytotoxic agents.To ascertain if the lack of effect is cell-line specific.
Assay Interference Run a cell-free control experiment by adding the compound to media with the assay reagent but without cells.[1]No change in signal should be observed in the absence of cells, confirming no direct interaction between the compound and the assay reagent.

Issue 2: A U-shaped dose-response curve is observed, with higher viability at the highest concentrations.

Possible Cause Troubleshooting Step Expected Outcome
Compound Precipitation 1. Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation at high concentrations.[5] 2. Determine the solubility of the compound in your culture medium.A clear solution in the wells and a standard sigmoidal dose-response curve.
Direct Assay Interference Perform a cell-free assay with the compound and the viability reagent to check for direct chemical reduction of the reagent.[5]No signal increase in the cell-free setup, indicating the observed effect is cell-dependent.
Off-Target Effects This is a complex biological issue. Consider using lower, more physiologically relevant concentrations or a different assay to confirm the findings.A more interpretable dose-response relationship.

Hypothetical Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
MCF-7Breast4815.2
A549Lung4825.8
HCT116Colon4812.5
PC-3Prostate4835.1

Table 2: Example Dose-Response Data for this compound in HCT116 cells (48h treatment)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
575.1 ± 6.1
1055.2 ± 5.5
2030.7 ± 4.9
5015.4 ± 3.8
1005.1 ± 2.2

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay that measures the metabolic activity of cells.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution to each well.[7] Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[8]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Viability Assessment using ATP-based Assay (e.g., CellTiter-Glo®)

This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.[6][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of complete culture medium.

  • Drug Treatment: Add the desired concentrations of this compound to the wells.

  • Incubation: Incubate the plate for the desired exposure period.

  • Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[6]

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[6]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Visualizations

G cluster_workflow Troubleshooting Workflow for Unexpected Cell Viability Results start Unexpected Cell Viability Result check_compound Verify Compound Integrity (Fresh stock, Purity) start->check_compound check_cells Review Cell Culture Practices (Seeding density, Passage number) start->check_cells check_assay Evaluate Assay Protocol (Assay type, Controls) start->check_assay optimize_conditions Optimize Experimental Conditions (Dose-response, Time-course) check_compound->optimize_conditions Compound OK troubleshoot_variability Address High Variability (Pipetting, Edge effect) check_cells->troubleshoot_variability Inconsistent Seeding cell_free_control Perform Cell-Free Control (Compound + Assay Reagent) check_assay->cell_free_control Suspect Interference end Reliable Result optimize_conditions->end troubleshoot_variability->end cell_free_control->end No Interference

Caption: Troubleshooting workflow for unexpected cell viability results.

G cluster_pathway Hypothetical Signaling Pathway for this compound compound This compound rtk Receptor Tyrosine Kinase (e.g., EGFR) compound->rtk Inhibits pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in 5-Methoxy-2-sulfanyl-4-pyrimidinol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with 5-Methoxy-2-sulfanyl-4-pyrimidinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in assays involving this compound?

A1: Inconsistent results can stem from several factors related to the compound's chemical nature. The primary suspects include compound instability, impurity profiles, and interactions with assay components. The thiol group is susceptible to oxidation, and the pyrimidine ring can be subject to degradation under certain conditions.[1]

Q2: How can I ensure the purity and stability of my this compound sample?

A2: Proper handling and storage are critical. It is recommended to store the compound at 2-8°C. For solutions, especially in solvents like DMSO, it's advisable to prepare fresh stock solutions for each experiment to avoid degradation products that can interfere with assays.[1] Purity should be verified by analytical methods like HPLC and NMR before use. Common impurities may include unreacted starting materials or oxidation byproducts.[2]

Q3: My compound's activity seems to decrease over time in my assay plates. What could be the issue?

A3: This is a common issue with thiol-containing compounds.[3] The sulfhydryl group can be readily oxidized, leading to the formation of disulfides or higher oxidation states with diminished or altered biological activity.[4][5] It is also possible that the compound is unstable in the assay buffer or reacts with components of the cell culture media.

Q4: I am observing high background or non-specific activity in my fluorescence-based assay. Could this compound be the cause?

A4: Some heterocyclic compounds, including pyrimidine derivatives, can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[1] It is crucial to run a compound-only control to assess its intrinsic fluorescence at the excitation and emission wavelengths used in your assay.

Troubleshooting Guides

This section provides question-and-answer formatted guides to troubleshoot specific problems encountered during experiments.

Issue 1: High Variability in IC50/EC50 Values

Question: My calculated IC50 values for this compound vary significantly between experiments. What are the potential causes and solutions?

Answer: High variability in potency measurements is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Compound Instability Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles.[1]
Oxidation of Thiol Group Consider adding a reducing agent like DTT to your assay buffer, but first, test the effect of the reducing agent on the assay itself.[3] Note that very reactive compounds might still show activity.[3]
Precipitation in Assay Visually inspect wells for precipitation. Determine the compound's solubility in your final assay buffer. If solubility is an issue, consider using a different solvent or adding a solubilizing agent, ensuring it doesn't affect the assay.[1]
Inconsistent Cell Health Ensure consistent cell seeding density and viability across all experiments. Monitor cell morphology and growth rates.
Issue 2: Irreproducible Dose-Response Curves

Question: I'm obtaining shallow or inconsistent dose-response curves. How can I troubleshoot this?

Answer: Poorly defined dose-response curves can make it difficult to determine accurate potency.

Potential CauseRecommended Solution
Compound Degradation As with IC50 variability, compound degradation during the assay incubation can lead to a weaker than expected response at higher concentrations. Minimize incubation times where possible or prepare compound dilutions immediately before addition to the assay plate.
Assay Interference The compound may be interfering with the assay detection method (e.g., light scattering, fluorescence quenching). Run appropriate controls, such as compound-only wells, to identify and correct for such interference.[1]
Thiol Reactivity Thiol-containing compounds can react with various components in an assay.[3] Performing the assay in the presence and absence of a reducing agent like DTT can help determine if thiol reactivity is a contributing factor. A significant shift in potency would suggest this is the case.[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Assay Buffer

This protocol helps determine the stability of this compound under your specific experimental conditions.

  • Preparation: Prepare a stock solution of the compound in DMSO. Dilute the stock solution to the highest concentration used in your assay in your assay buffer.

  • Incubation: Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: At each time point, analyze the sample by HPLC to quantify the amount of the parent compound remaining.

  • Data Interpretation: A significant decrease in the parent compound's peak area over time indicates instability.

Protocol 2: General Protocol for a Cell-Based Viability Assay (MTT)

This protocol is a standard method for assessing the cytotoxic effects of a compound.[6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G Hypothetical Signaling Pathway Modulated by this compound Compound This compound KinaseA Kinase A Compound->KinaseA Inhibition ProteinB Protein B KinaseA->ProteinB Phosphorylation TF Transcription Factor ProteinB->TF Activation GeneExp Gene Expression TF->GeneExp Regulation CellCycle Cell Cycle Arrest GeneExp->CellCycle

Caption: Hypothetical pathway where the compound inhibits an upstream kinase.

Experimental Workflow Diagram

G Troubleshooting Workflow for Inconsistent IC50 Values Start Inconsistent IC50 Results CheckPurity Verify Compound Purity (HPLC, NMR) Start->CheckPurity CheckStability Assess Stability in Assay Buffer Start->CheckStability CheckSolubility Evaluate Compound Solubility Start->CheckSolubility OptimizeAssay Optimize Assay Conditions CheckPurity->OptimizeAssay CheckStability->OptimizeAssay CheckSolubility->OptimizeAssay ConsistentResults Consistent Results Achieved OptimizeAssay->ConsistentResults

Caption: A logical workflow for troubleshooting inconsistent IC50 data.

References

Technical Support Center: Optimizing 5-Methoxy-2-sulfanyl-4-pyrimidinol Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 5-Methoxy-2-sulfanyl-4-pyrimidinol in in vitro experiments. Due to the limited availability of specific experimental data for this compound, the guidance provided is based on general principles for pyrimidine derivatives and best practices for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro assays?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A typical starting range for initial screening assays, such as cytotoxicity or target-based assays, would be from 0.01 µM to 100 µM. This wide range helps in identifying the concentration at which the compound exhibits biological activity and in determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Q2: How should I prepare a stock solution of this compound?

A2: Given its predicted moderate lipophilicity, this compound is likely to have low solubility in aqueous solutions. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10 mM). Ensure the use of anhydrous, high-purity DMSO to minimize moisture absorption, which can affect compound solubility and stability. For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1][2]

Q3: My compound precipitates when I add it to the cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. To mitigate this, try the following:

  • Gradual Dilution: Instead of adding a small volume of the stock solution directly to a large volume of medium, try adding the medium to the stock solution drop-wise while vortexing.

  • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the compound can improve solubility.

  • Sonication: Gentle sonication of the stock solution before dilution can help dissolve any micro-precipitates.

  • Lowering the Final Concentration: If precipitation persists, you may need to work with lower final concentrations of the compound in your assay.

Q4: How stable is this compound in cell culture medium?

A4: The stability of compounds in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum components. Thione-containing compounds can be susceptible to oxidation. It is recommended to assess the stability of this compound under your specific experimental conditions. This can be done by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration using methods like HPLC. Always prepare fresh working solutions from a frozen stock immediately before each experiment to minimize degradation.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Assay Results
Potential Cause Troubleshooting Step
Inconsistent compound concentrationEnsure the stock solution is fully dissolved before making dilutions. Vortex thoroughly. Prepare fresh serial dilutions for each experiment.
Compound instabilityPrepare working solutions immediately before use. Assess the compound's stability in your specific cell culture medium over the time course of your experiment.
Inconsistent cell seeding densityPerform an accurate cell count before seeding. Ensure even cell distribution in the wells by proper mixing of the cell suspension.
Edge effects in multi-well platesAvoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Issue 2: Unexpected Cytotoxicity at Low Concentrations
Potential Cause Troubleshooting Step
Solvent toxicityEnsure the final DMSO concentration is non-toxic to your specific cell line (typically <0.5%). Run a vehicle control with the highest concentration of DMSO used in the experiment.[1][2]
Compound degradation into a toxic substanceEvaluate the stability of the compound under your experimental conditions.
High sensitivity of the cell lineTest the compound on a panel of different cell lines to assess its specificity and cytotoxic profile.
Contamination of the compound stockVerify the purity of your compound stock.

Quantitative Data Summary

Due to the lack of specific published data for this compound, the following table provides a general reference for starting concentrations and solvent tolerance in in vitro assays based on common practices for pyrimidine derivatives.

ParameterRecommended Range/ValueNotes
Initial Screening Concentration 0.01 µM - 100 µMA broad range is recommended to capture the full dose-response curve.
Stock Solution Concentration 10 mM in 100% DMSOPrepare in anhydrous, high-purity DMSO. Store at -20°C or -80°C in aliquots.
Final DMSO Concentration in Assay < 0.5% (v/v)Cell line dependent. Always include a vehicle control with the same final DMSO concentration.[1][2]

Experimental Protocols

Protocol 1: Determining the IC50 Value using an MTT Assay

This protocol outlines a general method for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and a no-treatment control.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO serial_dilution Prepare Serial Dilutions in Medium stock->serial_dilution treatment Treat Cells with Compound serial_dilution->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_plate Read Absorbance at 570 nm formazan_solubilization->read_plate data_analysis Calculate % Viability & Determine IC50 read_plate->data_analysis

Caption: Workflow for determining the IC50 value using an MTT assay.

troubleshooting_workflow Troubleshooting Compound Precipitation start Compound Precipitates in Medium check_stock Is stock solution clear? start->check_stock stock_issue Sonnicate or gently warm stock. Prepare fresh stock. check_stock->stock_issue No dilution_method How is the dilution performed? check_stock->dilution_method Yes stock_issue->check_stock gradual_dilution Add medium to stock drop-wise while vortexing. dilution_method->gradual_dilution prewarm_medium Warm medium to 37°C before dilution. gradual_dilution->prewarm_medium check_concentration Is precipitation still observed? prewarm_medium->check_concentration lower_concentration Use a lower final concentration. check_concentration->lower_concentration Yes end Proceed with experiment check_concentration->end No lower_concentration->end

Caption: A logical workflow for troubleshooting compound precipitation issues.

References

Validation & Comparative

In Vitro Biological Activity of Pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro biological activity of pyrimidine derivatives, offering insights for researchers, scientists, and drug development professionals. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1] This makes it a privileged structure for designing molecules that can interact with various biological targets.[1] This guide focuses on the anticancer and anti-inflammatory activities of selected pyrimidine derivatives, presenting key experimental data and methodologies to facilitate informed decision-making in drug discovery projects.

Comparative Analysis of Anticancer Activity

The in vitro anticancer activity of several pyrimidine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological functions.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Indazol-PyrimidineCompound 4fMCF-7 (Breast)1.629[1]
Compound 4iMCF-7 (Breast)1.841[1]
Compound 4aMCF-7 (Breast)2.958[1]
4,6-Disubstituted PyrimidineCompound 4dMCF-7 (Breast)8.53 (µg/ml)[1]
Compound 5cMCF-7 (Breast)9.74 (µg/ml)[1]
Pyrido[2,3-d]pyrimidineCompound 2dA549 (Lung)Strong cytotoxicity at 50 µM[1]
-MCF-70.57 - 3.15[2]
-HepG20.99 - 4.16[2]
Pyrazolo[1,5-a]pyrimidineCompound 12bA549 (Lung)40.54 (µg/mL)[3]
Compound 12aA549 (Lung)47.83 (µg/mL)[3]
Doxorubicin (Standard)A549 (Lung)31.32 (µg/mL)[3]
Chromeno[2,3-d]pyrimidineCompound 3MCF-7, HepG2, A5491.61 - 2.02[4]

Experimental Protocols for In Vitro Assays

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the absorbance of this product is proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[2]

  • Compound Treatment: Cells are treated with various concentrations of the pyrimidine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).[2]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.[2]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated to determine the IC₅₀ value.[2]

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with pyrimidine derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Add DMSO to dissolve formazan D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

MTT Assay Experimental Workflow
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is used to evaluate the anti-inflammatory potential of compounds.

Protocol:

  • Compound Administration: The test compound is administered to the animals.

  • Induction of Inflammation: One hour after compound administration, a 1% carrageenan solution is injected into the sub-plantar region of the rat's right hind paw.[2]

  • Edema Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[2]

  • Data Analysis: The percentage of edema inhibition in the treated groups is calculated and compared to the control group.[2]

Signaling Pathway Involvement

Pyrimidine derivatives often exert their biological effects by modulating key signaling pathways. For instance, some pyrimidine derivatives are known to target protein kinases involved in cancer progression, such as those in the MAPK and NF-κB signaling pathways.[2][5] The inhibition of these pathways can lead to a reduction in inflammation and cancer cell proliferation.[5]

G cluster_pathway Simplified Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK->Inflammation NFkB->Inflammation Pyrimidine Pyrimidine Derivative Pyrimidine->MAPK Pyrimidine->NFkB

Inhibition of MAPK and NF-κB Pathways

This guide highlights the potential of pyrimidine derivatives as a versatile scaffold in drug discovery. The provided data and protocols can serve as a valuable resource for researchers working on the development of novel therapeutic agents. Further in vivo studies are warranted to confirm the therapeutic potential of these compounds.[5]

References

A Comparative Analysis of 5-Methoxy-2-sulfanyl-4-pyrimidinol and Other Pyrimidine Derivatives for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds, including anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative study of 5-Methoxy-2-sulfanyl-4-pyrimidinol alongside other key pyrimidine derivatives, offering insights into their relative performance based on available experimental data. While specific data for this compound is limited, this guide extrapolates its potential properties and compares them with well-characterized analogues such as 2-thiouracil, 5-fluorouracil, and 6-propylthiouracil.

Physicochemical Properties: A Comparative Overview

Understanding the physicochemical properties of a compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key physicochemical data for selected pyrimidine derivatives. The data for this compound is predicted due to the scarcity of experimental values.

PropertyThis compound (Predicted)2-Thiouracil[1][2]5-Fluorouracil6-Propylthiouracil[3][4][5]
Molecular Formula C₅H₆N₂O₂SC₄H₄N₂OSC₄H₃FN₂O₂C₇H₁₀N₂OS
Molecular Weight 158.18 g/mol 128.15 g/mol [1]130.08 g/mol 170.23 g/mol [4]
Melting Point Not Available~340 °C (decomposes)[2]282-286 °C (decomposes)219-221 °C[3]
Water Solubility Sparingly solubleVery slightly soluble (1:2000)SolubleSlightly soluble (1.2 g/L at 25°C)[3]
pKa Not Available7.638.0, 13.07.63[3]
LogP Not Available-0.3-0.890.98[3]

Comparative Biological Activities

The biological activities of pyrimidine derivatives are diverse and highly dependent on the nature and position of substituents on the pyrimidine ring. This section compares the anticancer, antimicrobial, and anti-inflammatory activities of various pyrimidine derivatives.

Anticancer Activity

Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase and Cyclin-Dependent Kinases (CDKs), or by inducing apoptosis. The table below presents the half-maximal inhibitory concentration (IC₅₀) values of several pyrimidine derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidine Compound 11EGFR T790M0.123[5]
Compound 11PC-3 (Prostate)Induces apoptosis[5]
Thiazolo[4,5-d]pyrimidine Compound 3bC32 (Melanoma)24.4[6]
Compound 3bA375 (Melanoma)25.4[6]
Pyrazolo[3,4-d]pyrimidine Compound 15Various1.18 - 8.44[7]
Compound 16MDA-MB-468 (Breast)Causes G1 arrest[7]
Thiouracil Derivative Compound 9Human Breast Cancer18[5]
Antimicrobial Activity

Thiouracil and its derivatives have shown promising antimicrobial activities. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of antimicrobial agents.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Thiourea Derivative TD4S. aureus (MRSA)2[8]
Thienopyrimidine VcE. coli8
VcK. pneumoniae8
Thiazolo-pyrimidine 52, 53S. aureus50[9]
54C. albicans200[9]
Anti-inflammatory Activity

Pyrimidine derivatives can modulate inflammatory responses by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Compound ClassDerivativeAssayIC₅₀ (µM)Reference
Pyridine Derivative 7aNO Inhibition (RAW 264.7)76.6[10]
Pyrimidine Derivative 9dNO Inhibition (RAW 264.7)88.7[10]
Pyrazolo[4,3-d]pyrimidine 68NO Inhibition3.17[11]
Thieno[3,2-d]pyrimidine 22oiNOS Inhibition0.96[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate key signaling pathways affected by pyrimidine derivatives and a general workflow for their evaluation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P STAT STAT EGFR->STAT P PLCg PLCγ EGFR->PLCg P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription (Proliferation, Survival) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Protein Synthesis STAT->Nucleus Gene Transcription PKC PKC PLCg->PKC Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Nucleus->Nucleus Transcription of Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->IKK

Caption: NF-κB Signaling Pathway and its Inhibition.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Pyrimidine Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (MTT, Cell Cycle) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (NO, COX Inhibition) Purification->Anti_inflammatory Data_Collection Data Collection (IC50, MIC) Anticancer->Data_Collection Antimicrobial->Data_Collection Anti_inflammatory->Data_Collection SAR Structure-Activity Relationship (SAR) Data_Collection->SAR Lead_Identification Lead Compound Identification SAR->Lead_Identification

Caption: General Experimental Workflow for Comparative Analysis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings. Below are methodologies for key assays cited in the evaluation of pyrimidine derivatives.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Test (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the cell cycle phase.

Kinase Inhibition Assay (e.g., EGFR)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Procedure:

  • Assay Setup: In a 384-well plate, add the test compound, the kinase (e.g., EGFR), and a specific peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or remaining ATP using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC₅₀ value.

References

A Researcher's Guide to the Cross-Validation of 5-Methoxy-2-sulfanyl-4-pyrimidinol Screening Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from identifying a potential hit in a high-throughput screen to validating a lead compound is a meticulous process of rigorous verification. This guide provides a comparative framework for the cross-validation of screening results for a hypothetical hit, 5-Methoxy-2-sulfanyl-4-pyrimidinol, a pyrimidine derivative. Given the importance of the pyrimidine scaffold in a wide array of therapeutic areas, including oncology and infectious diseases, a systematic approach to validating such compounds is paramount.[1] This guide outlines the essential experimental protocols and data presentation strategies to ensure the robustness and reliability of your findings.

The initial identification of a "hit" from a primary high-throughput screen (HTS) is merely the first step.[2] A significant challenge in drug discovery is the prevalence of false-positive hits that can arise from assay interference.[2] Therefore, a multi-faceted cross-validation strategy is crucial to eliminate artifacts and prioritize genuine bioactive compounds for further development.[2]

Comparative Analysis of Hit Confirmation and Validation Assays

Following a primary screen where this compound is identified as a hit, a series of validation experiments are required. The following table summarizes key assays, their purpose, and hypothetical comparative data for our compound of interest and potential alternative molecules.

Assay Type Purpose This compound (Hypothetical Data) Alternative Compound A (Hypothetical Data) Alternative Compound B (Hypothetical Data)
Dose-Response Curve To confirm the activity of the primary hit and determine its potency (IC50).[2]IC50 = 5.2 µMIC50 = 15.8 µMNo dose-dependent activity observed
Orthogonal Assay To confirm the biological activity using a different detection method to rule out assay-specific artifacts.[3]Activity confirmed in luminescence-based assay.Activity confirmed in fluorescence-based assay.Inactive in orthogonal assay.
Counter-Screen To identify and eliminate compounds that interfere with the assay technology rather than the biological target.No activity against a target-minus cell line.[3]No activity against a target-minus cell line.Shows activity in the absence of the target.
Biophysical Assay (e.g., SPR) To confirm direct binding of the compound to the target protein and determine binding affinity (KD).[2][4]KD = 2.1 µMKD = 10.5 µMNo binding detected.
Cellular Thermal Shift Assay (CETSA) To verify target engagement in a cellular context.Target stabilization observed.Target stabilization observed.No target stabilization.
Selectivity Profiling To assess the compound's specificity by testing it against a panel of related targets (e.g., kinases).Selective for the primary target over 20 related kinases.Inhibits 5 out of 20 related kinases.Not applicable.
Structure-Activity Relationship (SAR) To confirm that the observed biological activity is dependent on the chemical structure by testing close analogs.[3]An analog lacking the methoxy group shows no activity.An analog with a different linker shows reduced activity.Not applicable.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of results. Below are protocols for key validation experiments.

1. Dose-Response Assay Protocol:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Add the compound dilutions to the assay plates containing the target and necessary reagents.

    • Include positive and negative controls on each plate.[3]

    • Incubate for the predetermined assay time.

    • Measure the assay signal using a plate reader.

    • Normalize the data to the controls and plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

2. Surface Plasmon Resonance (SPR) Protocol:

  • Objective: To measure the direct binding of the compound to the target protein.

  • Procedure:

    • Immobilize the purified target protein on a sensor chip.

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface, starting with the lowest concentration.

    • Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

    • Regenerate the sensor surface between injections.

    • Analyze the binding sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

3. Cellular Thermal Shift Assay (CETSA) Protocol:

  • Objective: To confirm target engagement within a cellular environment.

  • Procedure:

    • Treat intact cells with this compound at various concentrations.

    • Heat the cell lysates to a range of temperatures.

    • Cool and centrifuge the samples to separate soluble and aggregated proteins.

    • Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other protein detection methods.

    • A shift in the melting temperature of the target protein in the presence of the compound indicates binding and stabilization.

Visualizing the Cross-Validation Workflow and Underlying Pathways

To clearly illustrate the logical flow of the cross-validation process and the potential signaling pathway being investigated, the following diagrams are provided.

G cluster_screening Primary Screening cluster_validation Hit Validation Cascade cluster_artifacts Artifact Identification Primary_HTS Primary High-Throughput Screen Hit_Identification Hit Identification: This compound Primary_HTS->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen Orthogonal_Assay->Counter_Screen False_Positive_1 Assay Interference Orthogonal_Assay->False_Positive_1 Biophysical_Assay Biophysical Assay (e.g., SPR) Counter_Screen->Biophysical_Assay False_Positive_2 Non-specific Activity Counter_Screen->False_Positive_2 Cellular_Assay Cellular Target Engagement (e.g., CETSA) Biophysical_Assay->Cellular_Assay False_Positive_3 No Direct Binding Biophysical_Assay->False_Positive_3 Selectivity_Profiling Selectivity Profiling Cellular_Assay->Selectivity_Profiling SAR_Analysis SAR by Analogs Selectivity_Profiling->SAR_Analysis Validated_Hit Validated Hit SAR_Analysis->Validated_Hit

Caption: A workflow for the cross-validation of a primary screening hit.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Receptor Receptor Tyrosine Kinase Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Substrate->Cellular_Response Inhibitor This compound Inhibitor->Target_Kinase

Caption: A hypothetical signaling pathway modulated by the validated hit.

By following a structured and multi-pronged approach to hit validation, researchers can confidently advance robust and well-characterized compounds into the next stages of the drug discovery pipeline. The use of comparative data, detailed protocols, and clear visual representations of workflows and mechanisms is essential for effective communication and decision-making within a research team.

References

Navigating the Structure-Activity Landscape of 5-Methoxy-2-sulfanyl-4-pyrimidinol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-Methoxy-2-sulfanyl-4-pyrimidinol analogs. By presenting available, albeit illustrative, experimental data and detailed methodologies, this document aims to facilitate the rational design of novel therapeutic agents based on the versatile pyrimidine scaffold.

The pyrimidine core is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The this compound scaffold, in particular, offers multiple points for chemical modification, making it an attractive starting point for SAR studies to optimize potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Biological Activity

While comprehensive experimental data on the specific this compound scaffold is limited in publicly available literature, we can draw valuable insights from closely related 5-methoxy-pyrimidine analogs. The following data, presented for illustrative purposes, is based on common findings for pyrimidine-based kinase inhibitors and provides a framework for understanding the SAR of this class of compounds.[1]

Table 1: Illustrative SAR Data for 5-Methoxy-2-substituted-pyrimidin-4-amine Analogs as Kinase Inhibitors [1]

Compound IDR-Group at C2Kinase A IC50 (nM)Kinase B IC50 (nM)SAR Insights
1a -SMe>10,000>10,000Starting material, inactive.[1]
1b -SO2Me>10,000>10,000Intermediate, inactive.[1]
2a -NH-Ph5,2008,300Weak activity.[1]
2b -NH-(4-F-Ph)2,1004,500Modest improvement with an electron-withdrawing group.[1]
2c -NH-(4-OMe-Ph)6501,200Electron-donating group enhances potency.[1]
2d -NH-CH2-Ph1,5003,200Linker reduces activity compared to a direct aniline.[1]

Note: The data in this table is hypothetical and intended to serve as a template for organizing experimental results.[1]

Key Structure-Activity Relationship Insights

The derivatization of the 5-methoxypyrimidine scaffold primarily focuses on the C2, C4, and C6 positions. The 5-methoxy group is a crucial feature that influences the electronic properties of the pyrimidine ring and can be vital for biological activity.[1]

  • C2-Position: The sulfanyl (-SH) or methylthio (-SMe) group at this position can be oxidized to a methylsulfinyl (-SOMe) or methylsulfonyl (-SO2Me) group. These oxidized forms are excellent leaving groups for nucleophilic aromatic substitution (SNAr), enabling the introduction of a diverse range of substituents such as amines, alcohols, and thiols to probe the binding pocket of a target protein.[1]

  • C4-Position: Modifications at the C4-position, often starting from a 4-chloro precursor, allow for the introduction of various functional groups that can significantly impact biological activity.

  • Substituent Effects: As illustrated in the hypothetical data in Table 1, the nature of the substituent at the C2 position dramatically influences inhibitory activity. For instance, the introduction of an aniline group leads to weak activity, which can be modulated by substitution on the phenyl ring. An electron-donating group like methoxy at the para-position appears to enhance potency, while an electron-withdrawing group like fluorine provides a modest improvement.[1] The presence of a linker between the pyrimidine and the phenyl ring seems to be detrimental to activity compared to a direct connection.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following are generalized protocols for the synthesis and biological evaluation of 5-methoxypyrimidine analogs, based on established methods.[1]

Synthesis of 2-Amino-5-methoxypyrimidine Analogs[1]
  • Oxidation of the Methylthio Group: To a solution of 5-methoxy-2-methylthiopyrimidine in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C. The reaction is stirred for a few hours to yield 5-methoxy-2-methylsulfonylpyrimidine.

  • Nucleophilic Aromatic Substitution (SNAr): To a solution of 5-methoxy-2-methylsulfonylpyrimidine in an appropriate solvent like DMF under an inert atmosphere, add 1.2 equivalents of the desired amine nucleophile.[1]

  • Add 2 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to the reaction mixture.[1]

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, the reaction mixture is cooled and poured into ice-water.[1]

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[1]

  • The crude product is then purified by flash chromatography or preparative HPLC.[1]

In Vitro Kinase Inhibition Assay (General Protocol)
  • Assay Principle: The inhibitory activity of the synthesized compounds against a specific kinase is determined using a biochemical assay that measures the phosphorylation of a substrate.

  • Procedure: Kinase, substrate, and ATP are incubated in a buffer solution in the presence of varying concentrations of the test compound.

  • The reaction is allowed to proceed for a set time at a specific temperature.

  • The amount of phosphorylated substrate is quantified, often using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 5-Methoxy-2-methylthiopyrimidine Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation Intermediate 5-Methoxy-2-methylsulfonylpyrimidine Oxidation->Intermediate SnAr Nucleophilic Aromatic Substitution (SNAr) with various amines Intermediate->SnAr Analogs Library of 2-amino-5-methoxypyrimidine analogs SnAr->Analogs Screening In Vitro Kinase Assays (e.g., Kinase A, Kinase B) Analogs->Screening Data IC50 Determination Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR SAR->Analogs Rational Design of New Analogs

Caption: General workflow for the synthesis and SAR evaluation of 5-methoxypyrimidine analogs.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor 5-Methoxy-pyrimidine Analog Inhibitor->Receptor

Caption: Potential inhibitory effect of a 5-methoxypyrimidine analog on a receptor tyrosine kinase signaling pathway.[1]

References

A Comparative Analysis of 5-Methoxy-2-sulfanyl-4-pyrimidinol Efficacy Against Known Inhibitors in the Context of a Hypothesized Target: Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, there is a lack of publicly available scientific literature detailing the specific biological targets of 5-Methoxy-2-sulfanyl-4-pyrimidinol. This guide, therefore, presents a hypothetical comparative analysis based on the compound's structural features—specifically its pyrimidine core, which is a common scaffold in kinase inhibitors. For the purpose of this illustrative comparison, the Epidermal Growth Factor Receptor (EGFR), a well-established kinase and cancer drug target, has been selected as a plausible, albeit unconfirmed, biological target. The efficacy data for this compound presented herein is fictional and intended solely for comparative demonstration.

This guide is intended for researchers, scientists, and drug development professionals to illustrate a framework for comparing the efficacy of a novel compound against established inhibitors.

Introduction to EGFR and its Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that exhibits tyrosine kinase activity and is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2] EGFR inhibitors function by blocking the receptor's kinase activity, thereby disrupting the downstream signaling pathways that promote tumor growth.[1] This guide compares the hypothetical efficacy of this compound with well-established EGFR inhibitors, including those with pyrimidine and quinazoline scaffolds.

Data Presentation: Comparative Inhibitor Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and known EGFR inhibitors against wild-type (WT) EGFR and a common resistance mutation, T790M. Lower IC50 values are indicative of higher potency.

InhibitorChemical ScaffoldTargetIC50 (nM)
This compound PyrimidineEGFR (WT) (Hypothetical) 25
EGFR (L858R/T790M) (Hypothetical) 150
Osimertinib (AZD9291) PyrimidineEGFR (WT)493.8[3]
EGFR (L858R/T790M)11.44[3]
Gefitinib (ZD1839) QuinazolineEGFR (WT)37[4]
EGFR (L858R/T790M)>1000
Erlotinib (CP-358774) QuinazolineEGFR (WT)2[5][6]
EGFR (L858R/T790M)>5000[7]

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only.

Mandatory Visualization

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Methoxy-2-sulfanyl- 4-pyrimidinol (Hypothetical Inhibitor) Inhibitor->Dimerization Inhibits Experimental_Workflow start Start reagents Prepare Reagents: - EGFR Enzyme - Kinase Buffer - ATP - Substrate start->reagents inhibitor_prep Prepare Serial Dilution of Inhibitor start->inhibitor_prep reaction_setup Set up Kinase Reaction: Enzyme + Inhibitor + Substrate reagents->reaction_setup inhibitor_prep->reaction_setup initiation Initiate Reaction with ATP reaction_setup->initiation incubation Incubate at 30°C initiation->incubation termination Terminate Reaction & Deplete ATP incubation->termination detection Add Detection Reagent (Luminescence) termination->detection measurement Measure Signal detection->measurement analysis Data Analysis: Calculate IC50 measurement->analysis

References

In Vivo Validation Data for 5-Methoxy-2-sulfanyl-4-pyrimidinol Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available information on the in vivo validation of the compound 5-Methoxy-2-sulfanyl-4-pyrimidinol. While the chemical is cataloged (CAS 6939-11-3), there are no published studies detailing its activity in animal models, its pharmacokinetic profile, or its mechanism of action.

This absence of data makes it impossible to create a comparison guide on the in vivo performance of this compound as originally requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled for this specific molecule.

Alternative Focus: 2-Thiouracil Derivatives

Research into structurally related compounds revealed a class of molecules, 2-thiouracil derivatives , with a range of documented biological activities. These compounds share a common pyrimidine scaffold with the requested molecule and have been investigated for various therapeutic applications, including as antimicrobial, anticancer, and antioxidant agents.[1][2][3] Notably, derivatives such as 6-methyl-2-thiouracil and propylthiouracil have been identified as antithyroid drugs.[4][5]

Given the lack of information on this compound, a viable alternative for a comparative guide would be to focus on a well-researched 2-thiouracil derivative with extensive in vivo data. For example, a detailed comparison guide could be developed for Propylthiouracil (PTU) , a clinically used antithyroid medication. Such a guide would compare its in vivo efficacy, safety, and mechanism of action against other relevant therapeutic alternatives.

We await your guidance on whether to proceed with a new topic centered on a compound for which sufficient in vivo data is available to meet the requirements of a comprehensive comparison guide.

References

Benchmarking 5-Methoxy-2-sulfanyl-4-pyrimidinol: A Comparative Analysis Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The discovery of novel small molecules with therapeutic potential is a cornerstone of oncological research. Pyrimidine derivatives, in particular, represent a promising class of compounds due to their diverse biological activities.[1][2] This guide provides a comparative benchmark analysis of a novel compound, 5-Methoxy-2-sulfanyl-4-pyrimidinol, against established standard-of-care chemotherapy agents: Doxorubicin, Cisplatin, and Paclitaxel. This document outlines the methodologies for assessing in vitro cytotoxicity, presents hypothetical comparative data, and explores a potential mechanism of action through a key cellular signaling pathway. The objective is to offer a framework for the evaluation of new chemical entities for researchers, scientists, and drug development professionals.

Introduction and Rationale

Pyrimidine scaffolds are prevalent in a variety of clinically significant drugs, demonstrating activities ranging from antimicrobial to anticancer.[2][3] Their structural versatility allows for modifications that can tune their biological effects. This compound is a novel pyrimidine derivative whose therapeutic potential has yet to be characterized.

To ascertain its potential as an anticancer agent, a rigorous benchmarking study against well-established reference compounds is essential. This guide uses a hypothetical dataset to illustrate the process of evaluating its cytotoxic efficacy. We will compare it against three standard chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[4][5]

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, causing cross-links that disrupt DNA replication and trigger cell death.[6][7][8]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis in rapidly dividing cancer cells.[9][10][11]

This comparative approach allows for the contextualization of the novel compound's potency and provides a basis for further mechanistic studies.

In Vitro Cytotoxicity Assessment

The primary goal of the initial screening is to quantify the cytotoxic effects of this compound. The half-maximal inhibitory concentration (IC50) is a key metric for this, representing the concentration at which a compound inhibits 50% of cell viability.

Table 1: Comparative In Vitro Cytotoxicity (IC50) Data

The following table summarizes the hypothetical IC50 values of this compound and standard reference compounds against a panel of human cancer cell lines after 48 hours of treatment. Lower IC50 values indicate higher potency.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
This compound 8.5 12.2 9.8
Doxorubicin0.91.20.8
Cisplatin7.59.06.5
Paclitaxel0.050.080.04

Note: Data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible protocols are crucial for generating reliable and comparable data.

Cell Culture

Human cancer cell lines (MCF-7, A549, HeLa) are procured from a certified cell bank (e.g., ATCC). Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO. Serial dilutions are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the various compound concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used for background subtraction.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay seed Seed cells in 96-well plate incubate24 Incubate 24h (37°C, 5% CO2) seed->incubate24 treat Treat cells with compound dilutions incubate24->treat incubate48 Incubate 48h treat->incubate48 add_mtt Add MTT Reagent (Incubate 4h) incubate48->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analysis Data Analysis (Calculate IC50) read->analysis

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Proposed Mechanism of Action

While the precise molecular target of this compound is unknown, many pyrimidine-based anticancer agents function by inhibiting protein kinases that are crucial for cell survival and proliferation.[3][13] A plausible hypothesis is that the compound targets key nodes in oncogenic signaling pathways.

Hypothetical Target: The PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in various cancers.[14][15][16] Inhibition of this pathway is a validated strategy in cancer therapy. We hypothesize that this compound may exert its cytotoxic effects by inhibiting a key kinase, such as Akt, within this cascade. This would block downstream signals that promote cell survival and cell cycle progression, ultimately leading to apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Hypothetical Inhibition cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibitor This compound Inhibitor->Akt X

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to the initial benchmarking of a novel compound, this compound, against standard anticancer drugs. Based on the hypothetical data, the compound demonstrates moderate cytotoxic activity against a panel of cancer cell lines. Its potency is lower than that of Doxorubicin and Paclitaxel but comparable to Cisplatin in the selected cell lines.

The proposed mechanism of action via inhibition of the PI3K/Akt pathway provides a testable hypothesis for subsequent studies. Future research should focus on:

  • Experimental Validation: Conducting in vitro cytotoxicity assays to generate real data for this compound.

  • Mechanism of Action Studies: Using techniques like Western blotting to determine if the compound modulates the phosphorylation status of Akt and its downstream targets.

  • Selectivity Profiling: Assessing the compound's cytotoxicity against non-cancerous cell lines to determine its therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

By following a structured benchmarking and mechanistic investigation workflow, the therapeutic potential of novel pyrimidine derivatives like this compound can be effectively evaluated.

References

A Comparative Guide to the Reproducibility of Anticancer Effects of 2,5-Diamino-4-Pyrimidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of a promising 2,5-diamino-4-pyrimidinol derivative, Compound 6e, against other established anticancer agents. The data presented is intended to offer an objective overview of its performance, supported by experimental protocols to ensure reproducibility.

Quantitative Data Summary

The antiproliferative activity of Compound 6e and selected alternative therapies are summarized below. Compound 6e, a dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) and Death-Associated Protein Kinase 1 (DAPK1), has demonstrated significant growth inhibition across a panel of human cancer cell lines.[1][2] For comparative purposes, data for the commonly used chemotherapeutic agent 5-Fluorouracil and the targeted therapy Lapatinib are included.

Table 1: In Vitro Antiproliferative Activity of Compound 6e and Comparators

Compound/DrugCancer TypeCell LineIC50 (µM)Growth Inhibition (%)Reference(s)
Compound 6e Murine Myelogenous LeukemiaM-NFS-601.9799.2[1]
HematologicalK-562-72.24[2]
HematologicalRPMI-8226-Not specified[2]
HematologicalSR-Not specified[2]
MelanomaMDA-MB-435-130.59 (lethal)[2]
MelanomaUACC-62-81.16[2]
MelanomaSK-MEL-5-71.26[2]
5-Fluorouracil Esophageal Squamous Cell CarcinomaVarious1.00 - 39.81-[3]
Colon CancerHCT-116~11.3-
Breast CancerVarious2.3 - 13.0-[4]
Lapatinib Breast CancerBT-4740.046-[5]
Breast CancerSK-BR-30.079-[5]
Breast CancerMDA-MB-2317.46-[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The growth inhibition percentage for Compound 6e was determined at a concentration of 10 µM.

Experimental Protocols

To ensure the reproducibility of the cited experimental data, detailed methodologies are provided below. The primary assay used to determine the antiproliferative activity of Compound 6e was the Sulforhodamine B (SRB) assay, a standard method employed by the National Cancer Institute (NCI).[7][8][9]

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This protocol is adapted from the NCI-60 screen methodology.[7][8]

Objective: To determine the in vitro cytotoxicity of a test compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Test compound (e.g., Compound 6e) solubilized in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Automated plate reader (515 nm wavelength)

Procedure:

  • Cell Plating:

    • Harvest and count cells from culture.

    • Plate cells in 96-well plates at a density of 5,000 to 40,000 cells/well in 100 µL of medium. The optimal seeding density depends on the cell line's doubling time.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-drug control.

    • Incubate the plates for an additional 48 hours under the same conditions.

  • Cell Fixation:

    • After the 48-hour incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plates at 4°C for 60 minutes.

  • Staining:

    • Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.

  • Washing:

    • Remove the unbound SRB solution by washing the plates five times with 1% acetic acid.

    • Air dry the plates until no moisture is visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Read the absorbance on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis:

    • Calculate the percentage growth inhibition using the absorbance values from the treated and control wells.

    • Determine the IC50 value by plotting the percentage growth inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by Compound 6e and a typical experimental workflow for assessing its antiproliferative effects.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT3 STAT3 CSF1R->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation CSF1 CSF1 (Ligand) CSF1->CSF1R Binds Compound_6e Compound 6e Compound_6e->CSF1R Inhibits

Caption: CSF1R Signaling Pathway Inhibition by Compound 6e.

DAPK1_Signaling_Pathway cluster_signals Pro-Apoptotic Signals cluster_dapk DAPK1 Regulation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes CaM Ca2+/Calmodulin DAPK1 DAPK1 CaM->DAPK1 Activates Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates p53 p53 DAPK1->p53 Phosphorylates MLC Myosin Light Chain DAPK1->MLC Phosphorylates Compound_6e Compound 6e Compound_6e->DAPK1 Inhibits Autophagy Autophagy Beclin1->Autophagy Apoptosis Apoptosis p53->Apoptosis MembraneBlebbing Membrane Blebbing MLC->MembraneBlebbing Experimental_Workflow start Start cell_culture 1. Cell Culture (NCI-60 Panel) start->cell_culture cell_plating 2. Cell Plating (96-well plates) cell_culture->cell_plating compound_prep 3. Compound Dilution (Compound 6e & Controls) cell_plating->compound_prep treatment 4. Cell Treatment (48h incubation) compound_prep->treatment fixation 5. Cell Fixation (TCA) treatment->fixation staining 6. Staining (SRB dye) fixation->staining washing 7. Washing (1% Acetic Acid) staining->washing solubilization 8. Solubilization (Tris Base) washing->solubilization readout 9. Absorbance Reading (515 nm) solubilization->readout analysis 10. Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

References

Comparative Analysis of the Energetic Properties of Pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the energetic properties of pyrimidine derivatives is crucial for applications ranging from the development of high-energy materials to the design of stable and effective pharmaceuticals. This guide provides a comparative analysis of the energetic properties of various pyrimidine derivatives, supported by experimental data and detailed methodologies.

The pyrimidine scaffold, a fundamental component of nucleic acids, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5][6][7][8] The energetic properties of its derivatives, such as the enthalpy of formation, combustion, and sublimation, are critical parameters that dictate their stability, reactivity, and potential applications. This analysis delves into these properties, offering a comparative look at how different substituents on the pyrimidine ring influence its energetic landscape.

Comparative Energetic Data of Pyrimidine Derivatives

The following table summarizes key energetic properties for a selection of pyrimidine derivatives. These values have been compiled from various experimental and computational studies. The enthalpy of formation (ΔHf°) provides insight into the thermodynamic stability of a compound, while the enthalpy of combustion (ΔHc°) is a measure of the energy released upon complete oxidation. The enthalpy of sublimation (ΔHsub°) is crucial for understanding intermolecular forces and for the design of materials with specific volatility.

CompoundSubstituent(s)Enthalpy of Formation (kJ/mol)Enthalpy of Combustion (kJ/mol)Enthalpy of Sublimation (kJ/mol)Reference
Pyrimidine-HData not availableData not availableData not available
2-Aminopyrimidine-NH2 at C2Data not availableData not availableData not available
4-Aminopyrimidine-NH2 at C4Data not availableData not availableData not available
5-Bromopyrimidine-Br at C5Data not availableData not availableData not available
2,4-Diaminopyrimidine-NH2 at C2, C4Data not availableData not availableData not available
5-Nitrouracil-NO2 at C5Data not availableData not availableData not available

Experimental Protocols for Determining Energetic Properties

Accurate determination of energetic properties relies on precise experimental techniques. The following are standard methodologies used in the field.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter.[9][10]

  • Sample Preparation: A precisely weighed pellet of the pyrimidine derivative (typically 0.5 - 1.0 g) is placed in a crucible inside the calorimeter's bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen (typically to 30 atm). A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated vessel. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

  • Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and the combustion of the fuse wire.[10]

Enthalpy of Sublimation via Knudsen Effusion

The Knudsen effusion method is a common technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[9]

  • Sample Preparation: A small amount of the crystalline pyrimidine derivative is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Effusion: The sample is heated to a known temperature, causing it to sublime. The molecules of the vapor effuse through the orifice into the vacuum.

  • Mass Loss Measurement: The rate of mass loss of the sample is measured over time using a microbalance.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

  • Clausius-Clapeyron Equation: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron plot).

Computational Analysis of Energetic Properties

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the energetic properties of molecules.[11][12][13] Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations.

A typical computational workflow involves:

  • Geometry Optimization: The three-dimensional structure of the pyrimidine derivative is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain zero-point vibrational energies and thermal corrections.

  • Energy Calculation: The total electronic energy of the molecule is calculated at a high level of theory and with a large basis set (e.g., B3LYP/6-311+G**).[11][12]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which help to reduce systematic errors in the calculations.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in the analysis of energetic properties, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Determination cluster_computational Computational Analysis cluster_data Data Analysis Synthesis Synthesis of Pyrimidine Derivative Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization Bomb_Calorimetry Bomb Calorimetry Characterization->Bomb_Calorimetry Enthalpy of Combustion Knudsen_Effusion Knudsen Effusion Characterization->Knudsen_Effusion Enthalpy of Sublimation DFT_Calculations DFT Calculations Characterization->DFT_Calculations Theoretical Properties Data_Analysis Comparative Analysis Bomb_Calorimetry->Data_Analysis Knudsen_Effusion->Data_Analysis DFT_Calculations->Data_Analysis

Caption: Experimental and computational workflow for analyzing pyrimidine derivative energetics.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Energetic Properties Pyrimidine_Core Pyrimidine Core Stability Thermodynamic Stability (Enthalpy of Formation) Pyrimidine_Core->Stability Influences Energy_Release Energy Release (Enthalpy of Combustion) Pyrimidine_Core->Energy_Release Impacts Intermolecular_Forces Intermolecular Forces (Enthalpy of Sublimation) Pyrimidine_Core->Intermolecular_Forces Affects Substituent Substituent (e.g., -NO2, -NH2, -Br)

Caption: Influence of substituents on the energetic properties of the pyrimidine core.

Conclusion

The energetic properties of pyrimidine derivatives are of paramount importance for their practical applications. This guide has provided an overview of the key energetic parameters, the experimental and computational methods used for their determination, and a framework for their comparative analysis. While a comprehensive, directly comparative dataset remains a subject for future research, the methodologies and principles outlined here offer a solid foundation for scientists and researchers to evaluate and compare the energetic properties of novel pyrimidine compounds. The interplay between the molecular structure of these derivatives and their energetic characteristics continues to be a rich area for scientific exploration, with significant implications for drug design and materials science.

References

Safety Operating Guide

Safe Disposal of 5-Methoxy-2-sulfanyl-4-pyrimidinol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 5-Methoxy-2-sulfanyl-4-pyrimidinol. Adherence to these guidelines is essential for ensuring laboratory safety and environmental compliance.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal process, it is imperative to be equipped with the appropriate personal protective equipment. All handling of this compound for disposal should be conducted within a chemical fume hood to prevent the inhalation of potential vapors or dust.[1]

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles or a face shield.Protects against splashes and airborne particles.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential allergic reactions.[2][3][4]
Body Protection A lab coat must be worn.Protects against contamination of personal clothing.[1][5]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2][4][5] A respirator may be required for large spills.Minimizes inhalation of dust or vapors.[2][4]

II. Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a hazardous waste procedure, involving a systematic process of collection, labeling, and transfer.

1. Waste Collection:

  • Designate a specific, compatible container for the collection of this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[1]

  • Crucially, do not mix incompatible waste streams. This container should be exclusively for this compound and any directly associated contaminated materials, such as pipette tips and wipes.[1]

2. Labeling:

  • Immediately upon designating the waste container, affix a "Hazardous Waste" label.[1]

  • The label must be filled out completely and legibly, including:[1]

    • The full chemical name: "this compound". Chemical formulas are not acceptable.[1]

    • The date of waste generation.[1]

    • The location of origin (e.g., laboratory, room number).[1]

    • The name and contact information of the principal investigator.[1]

3. Storage:

  • Store the sealed and labeled waste container in a designated, secure area within the laboratory.[5]

  • Ensure the container is kept closed except when adding waste.[1]

  • Segregate the container from incompatible chemicals.[1]

4. Disposal of Empty Containers:

  • A container that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[1][6]

  • After triple-rinsing, the original label must be defaced or removed before the container is discarded as regular trash.[1]

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[1]

  • Follow your institution's specific procedures for waste pickup requests.[1]

III. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Alert others in the area and, if safe to do so, ensure the area is well-ventilated.

  • Control the Spill: For small spills, use an absorbent material to contain the substance.

  • Clean-up: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[4][5] Avoid generating dust.[4][5]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention if Necessary: If there is any contact with skin or eyes, flush immediately with water for at least 15 minutes and seek medical advice.[4][5] If inhaled, move to fresh air.[4][5]

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

Workflow for the Disposal of this compound A Don Appropriate PPE B Designate and Prepare a Compatible Waste Container A->B C Affix a Complete and Legible 'Hazardous Waste' Label B->C F Triple-Rinse Empty Containers and Collect Rinsate as Hazardous Waste B->F D Collect Waste (Solid and Contaminated Materials) C->D E Securely Seal and Store the Waste Container in a Designated Area D->E G Schedule a Pickup with Environmental Health and Safety (EHS) E->G F->D H Properly Dispose of Triple-Rinsed, Defaced Containers F->H

Caption: Disposal workflow for this compound.

This procedural guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

Essential Safety and Operational Guidance for Handling 5-Methoxy-2-sulfanyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methoxy-2-sulfanyl-4-pyrimidinol was not located. The following guidance is based on the safety protocols for structurally similar compounds, including thiouracil derivatives and other pyrimidine-based molecules. Researchers should handle this compound with caution and perform a thorough risk assessment before commencing any work.

This document provides essential safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedural guidance aims to ensure the safe execution of laboratory operations involving this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are critical to minimize exposure. The following table summarizes the recommended safety measures.

Equipment Specification Purpose
Ventilation Chemical Fume HoodTo prevent inhalation of dust or vapors.[1][2]
Eye Protection Safety glasses with side shields or goggles; Face shield if there is a splash hazard.[2]To protect eyes from contact with the chemical.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.[1][3]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory NIOSH/MSHA-approved respirator (if fume hood is not available or in case of high dust concentrations).To prevent inhalation of airborne particles.[1]
Safety Stations Eyewash station and safety shower.For immediate rinsing in case of accidental exposure.[1][4]

Step-by-Step Handling Protocol

This protocol outlines the key steps for the safe handling of this compound from preparation to disposal.

2.1. Preparation and Weighing

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Gather Materials: Assemble all necessary equipment, including PPE, spatula, weighing paper, and a sealed container for the compound.

  • Weighing:

    • Perform all manipulations, including weighing, within the fume hood to minimize inhalation exposure.

    • Use a dedicated spatula for this compound.

    • Carefully weigh the desired amount of this compound onto weighing paper. Avoid generating dust.[1][2]

    • Transfer the compound to a suitable reaction vessel.

    • Immediately clean any spills on the balance and surrounding area.

2.2. Dissolution and Reaction

  • Solvent Addition: Add the solvent to the reaction vessel containing the compound slowly to avoid splashing.

  • Reaction Setup: Ensure the reaction apparatus is securely clamped and placed within the fume hood.

  • Monitoring: Monitor the reaction closely. Do not leave the reaction unattended.

2.3. Post-Reaction Work-up

  • Quenching: If necessary, quench the reaction carefully according to the specific experimental protocol.

  • Extraction and Purification: Perform all extraction and purification steps within the fume hood.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Solid Waste: Collect any solid waste, including contaminated weighing paper, gloves, and paper towels, in a dedicated, labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling: Clearly label all waste containers with the full chemical name ("this compound") and any other components in the waste stream.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[1]

  • Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][4]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][2][4]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS office.[1][2]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Dissolve in Solvent C->D E Perform Reaction D->E F Work-up E->F G Segregate Waste F->G H Label Waste Container G->H I Store Waste Appropriately H->I J Contact EHS for Disposal I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-sulfanyl-4-pyrimidinol
Reactant of Route 2
5-Methoxy-2-sulfanyl-4-pyrimidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.